molecular formula C38H39N5O5S B12370867 Pro-HD2

Pro-HD2

Cat. No.: B12370867
M. Wt: 677.8 g/mol
InChI Key: HIHPXBIPWILQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-HD2 is a chemically defined reagent designed for use in laboratory research settings. It is provided as "For Research Use Only" and is not intended for any diagnostic or therapeutic applications. Researchers are encouraged to consult the product's certificate of analysis for detailed specifications and to conduct their own experiments to determine the compound's suitability for specific research objectives.

Properties

Molecular Formula

C38H39N5O5S

Molecular Weight

677.8 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[6-[[4-[4-[(3-hydroxy-2-sulfanylidene-1-pyridinyl)methyl]phenyl]phenyl]methylamino]hexylamino]isoindole-1,3-dione

InChI

InChI=1S/C38H39N5O5S/c44-32-9-6-22-42(38(32)49)24-26-12-16-28(17-13-26)27-14-10-25(11-15-27)23-39-20-3-1-2-4-21-40-30-8-5-7-29-34(30)37(48)43(36(29)47)31-18-19-33(45)41-35(31)46/h5-17,22,31,39-40,44H,1-4,18-21,23-24H2,(H,41,45,46)

InChI Key

HIHPXBIPWILQLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (D-Pro2, D-Trp7,9)-SP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide, (D-Pro2, D-Trp7,9)-Substance P. This Substance P (SP) analogue has been instrumental in elucidating the physiological roles of tachykinin receptors. This document details its receptor binding properties, downstream signaling pathways, and physiological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Competitive Antagonism at the Neurokinin-1 Receptor

(D-Pro2, D-Trp7,9)-SP primarily functions as a competitive antagonist at the Neurokinin-1 (NK1) receptor , the preferred receptor for the endogenous neuropeptide Substance P.[1][2] Its chemical structure, a derivative of the native Substance P sequence, allows it to bind to the NK1 receptor, thereby preventing the binding and subsequent action of Substance P. This antagonistic action has been demonstrated in various tissues, including the guinea-pig isolated taenia coli and ileum.[1][2][3]

However, it is crucial to note that the action of (D-Pro2, D-Trp7,9)-SP is complex and can be tissue- and species-dependent. In some experimental settings, it has been observed to act as a partial agonist , eliciting a submaximal response compared to Substance P.[4][5][6] Furthermore, a significant off-target effect is the induction of histamine release , which can contribute to its observed physiological effects, such as smooth muscle contraction, independently of NK1 receptor blockade.[2][3]

Quantitative Data

The following tables summarize the available quantitative data for (D-Pro2, D-Trp7,9)-SP, providing insights into its potency and binding affinity.

Table 1: Antagonist Potency (pA2 Values)

ParameterValueTissueAgonistReference
pA26.1Guinea-pig isolated taenia coliSubstance P[1][2]
pA25.43Guinea-pig ileumSubstance P[3]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Table 2: Receptor Binding Affinity (Ki / IC50 Values)

ParameterValue Range (µM)MethodCell/Tissue TypeRadioligandReference
Ki / IC500.4 - 5Competitive Radioligand BindingVarious Cancer Cell LinesNot Specified[7]

The Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand.

Signaling Pathways

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gαq, initiating a canonical signaling cascade. As a competitive antagonist, (D-Pro2, D-Trp7,9)-SP blocks the initiation of this cascade by Substance P.

Primary Signaling Pathway: Phospholipase C Activation

Substance P binding to the NK1 receptor activates Gαq, which in turn stimulates Phospholipase C (PLC) . PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) . IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC) .

NK1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Activates Antagonist (D-Pro2, D-Trp7,9)-SP Antagonist->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.
Secondary Signaling Pathway: cAMP Modulation

In addition to Gαq coupling, the NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) . The effect of (D-Pro2, D-Trp7,9)-SP on this specific pathway is less well-characterized. However, as a competitive antagonist at the NK1 receptor, it is expected to inhibit Substance P-mediated cAMP accumulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of (D-Pro2, D-Trp7,9)-SP.

Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity of (D-Pro2, D-Trp7,9)-SP for the NK1 receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare cell membranes expressing NK1 receptors Incubate 4. Incubate membranes, radioligand, and antagonist at varying concentrations Membrane_Prep->Incubate Radioligand_Prep 2. Prepare [³H]Substance P (Radioligand) Radioligand_Prep->Incubate Antagonist_Prep 3. Prepare serial dilutions of (D-Pro2, D-Trp7,9)-SP Antagonist_Prep->Incubate Filter 5. Separate bound from free radioligand via rapid filtration Incubate->Filter Count 6. Quantify bound radioactivity using scintillation counting Filter->Count Analyze 7. Determine IC50 and calculate Ki value Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing NK1 receptors (e.g., CHO-K1 cells transfected with the human NK1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P), and varying concentrations of (D-Pro2, D-Trp7,9)-SP.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This assay measures the functional antagonism of (D-Pro2, D-Trp7,9)-SP on the Gαq-PLC signaling pathway.

Protocol Details:

  • Cell Culture and Labeling: Culture cells expressing NK1 receptors (e.g., HEK293 cells) and label them with [³H]myo-inositol overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (to inhibit inositol monophosphatases) and varying concentrations of (D-Pro2, D-Trp7,9)-SP.

  • Stimulation: Stimulate the cells with a fixed concentration of Substance P for a defined period (e.g., 30 minutes).

  • Extraction: Stop the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid precipitation).

  • Separation and Quantification: Separate the total inositol phosphates using anion-exchange chromatography and quantify the radioactivity by scintillation counting.

  • Data Analysis: Determine the concentration-dependent inhibition of Substance P-stimulated inositol phosphate accumulation by (D-Pro2, D-Trp7,9)-SP and calculate the IC50 value.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of the antagonistic effect of (D-Pro2, D-Trp7,9)-SP on NK1 receptor-mediated calcium release.

Protocol Details:

  • Cell Culture and Loading: Culture cells expressing NK1 receptors on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Perfusion and Baseline: Place the coverslip in a perfusion chamber on a fluorescence microscope and establish a stable baseline fluorescence.

  • Antagonist Application: Perfuse the cells with a solution containing a specific concentration of (D-Pro2, D-Trp7,9)-SP.

  • Agonist Stimulation: While continuing the antagonist perfusion, stimulate the cells with a bolus of Substance P.

  • Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity at appropriate wavelengths.

  • Data Analysis: Quantify the inhibition of the Substance P-induced calcium transient by (D-Pro2, D-Trp7,9)-SP and determine the IC50 value from a concentration-response curve.

Histamine Release Assay

This assay is used to quantify the off-target histamine-releasing properties of (D-Pro2, D-Trp7,9)-SP.

Protocol Details:

  • Cell/Tissue Preparation: Isolate mast cells or use tissue preparations known to contain mast cells (e.g., rat peritoneal mast cells).

  • Incubation: Incubate the cells/tissue with varying concentrations of (D-Pro2, D-Trp7,9)-SP in a suitable buffer at 37°C.

  • Separation: Centrifuge the samples to pellet the cells/tissue.

  • Histamine Quantification: Measure the amount of histamine released into the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Express the histamine release as a percentage of the total cellular histamine content and determine the concentration-response relationship.

In Vivo Effects

Intrathecal administration of (D-Pro2, D-Trp7,9)-SP in rats has been shown to produce hypoalgesia (a reduced response to painful stimuli) and motor blockade.[8][9] These effects are likely due to the blockade of Substance P-mediated nociceptive signaling in the spinal cord. However, the accompanying motor impairment suggests that the effects may not be entirely specific to nociception.[8]

Summary and Conclusion

(D-Pro2, D-Trp7,9)-SP is a valuable pharmacological tool that acts as a competitive antagonist at the NK1 receptor. Its mechanism of action involves the blockade of Substance P-induced activation of the Gαq-PLC-IP3/DAG signaling pathway, leading to the inhibition of downstream cellular responses such as calcium mobilization and smooth muscle contraction. While it exhibits a clear antagonistic profile, its utility can be complicated by partial agonist activity in certain systems and a distinct ability to induce histamine release. For researchers and drug development professionals, a thorough understanding of these multifaceted properties is essential for the accurate interpretation of experimental results and for guiding the development of more selective and potent NK1 receptor antagonists. The experimental protocols provided herein offer a framework for the continued investigation of this and other tachykinin receptor ligands.

References

The Histamine-Releasing Properties of (D-Pro2, D-Trp7,9)-SP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Pro2, D-Trp7,9)-Substance P ((D-Pro2, D-Trp7,9)-SP) is a synthetic analog of the neuropeptide Substance P (SP). While primarily known as a competitive antagonist of the neurokinin-1 receptor (NK1R), this peptide exhibits significant histamine-releasing properties, acting as a potent secretagogue for mast cells. This technical guide provides an in-depth analysis of the histamine-releasing capabilities of (D-Pro2, D-Trp7,9)-SP, including available quantitative data, detailed experimental protocols for assessing its activity, and an elucidation of the underlying signaling pathways. This information is critical for researchers and drug development professionals working with SP analogs to understand and mitigate potential off-target effects related to mast cell activation and histamine release.

Introduction

Substance P (SP) is a member of the tachykinin family of neuropeptides and plays a crucial role in neurotransmission, inflammation, and pain perception through its interaction with the neurokinin-1 receptor (NK1R). Consequently, NK1R antagonists have been extensively investigated for their therapeutic potential in various pathological conditions. (D-Pro2, D-Trp7,9)-SP is a potent and specific competitive antagonist of SP at the NK1R[1]. However, a significant characteristic of this and other SP analogs is their ability to directly stimulate mast cells, leading to degranulation and the release of histamine and other inflammatory mediators[1][2]. This histamine-releasing property is independent of the NK1R and is a critical consideration in the preclinical and clinical development of these compounds. This guide summarizes the current understanding of the histamine-releasing properties of (D-Pro2, D-Trp7,9)-SP.

Quantitative Data on Histamine Release

While direct dose-response data for (D-Pro2, D-Trp7,9)-SP-induced histamine release is limited in publicly available literature, studies on related tachykinin peptides provide valuable insights into its potency. One study systematically evaluated the histamine-releasing effects of various SP analogs on rat peritoneal mast cells, establishing a clear order of potency[2].

Table 1: Relative Potency of Tachykinin-Related Peptides in Inducing Histamine Release from Rat Peritoneal Mast Cells [2]

CompoundRelative Potency
[D-Trp7,9,10]SP-(1-11)Most Potent
[D-Pro2,D-Trp7,9,10]SP-(1-11) *> SP-(1-11)
SP-(1-11)> SP-(1-9)
SP-(1-9)> [D-Pro4,D-Trp7,9,Leu11]SP-(4-11)
[D-Pro4,D-Trp7,9,Leu11]SP-(4-11)> SP-(1-7)
SP-(1-7)> SP-(4-11)
SP-(4-11)> Neurokinin A = Neurokinin B

Note: This is a closely related analog to the topic compound, (D-Pro2, D-Trp7,9)-SP.

For comparative purposes, the dose-dependent histamine release induced by the parent compound, Substance P, from human cutaneous mast cells is presented in Table 2.

Table 2: Dose-Dependent Histamine Release Induced by Substance P from Human Cutaneous Mast Cells [3]

Substance P Concentration (M)Mean Histamine Release (%)
1 x 10-51.3
5 x 10-425.1

Optimal histamine release was observed at a calcium concentration of 3 mM and was blocked by calcium chelation[3].

Experimental Protocols

This section details the methodologies for assessing the histamine-releasing properties of (D-Pro2, D-Trp7,9)-SP.

Preparation of (D-Pro2, D-Trp7,9)-SP

For in vitro assays, (D-Pro2, D-Trp7,9)-SP is typically dissolved in a suitable vehicle, such as sterile, pyrogen-free physiological saline or a buffered salt solution, to create a stock solution. Subsequent dilutions to the desired final concentrations are made using the same buffer used in the cell-based assay.

Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol is adapted from studies investigating peptide-induced histamine release from rat peritoneal mast cells[2][4][5].

Experimental Workflow

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis A Euthanize Rat B Inject Buffer into Peritoneal Cavity A->B C Collect Peritoneal Fluid B->C D Isolate Mast Cells (Centrifugation) C->D E Resuspend Mast Cells in Buffer D->E F Add (D-Pro2, D-Trp7,9)-SP E->F G Incubate at 37°C F->G H Centrifuge to Pellet Cells G->H I Collect Supernatant H->I J Measure Histamine in Supernatant I->J

Caption: Workflow for Histamine Release Assay from Rat Peritoneal Mast Cells.

Materials:

  • Male Wistar rats (200-250 g)

  • Buffer (e.g., Tyrode's solution or a buffered salt solution)

  • (D-Pro2, D-Trp7,9)-SP

  • Compound 48/80 (positive control)

  • Reagents for histamine fluorometric assay (see section 3.3)

Procedure:

  • Euthanize rats and inject 10-15 mL of buffer into the peritoneal cavity.

  • Massage the abdomen and then carefully collect the peritoneal fluid.

  • Centrifuge the fluid to pellet the cells.

  • Wash the cells with fresh buffer and resuspend to obtain a purified mast cell suspension.

  • Aliquot the mast cell suspension into microcentrifuge tubes.

  • Add varying concentrations of (D-Pro2, D-Trp7,9)-SP or control substances to the tubes.

  • Incubate the tubes at 37°C for a short duration (e.g., 1-10 minutes), as peptide-induced histamine release is rapid[4][6].

  • Stop the reaction by placing the tubes on ice and centrifuging to pellet the mast cells.

  • Carefully collect the supernatant for histamine analysis.

  • Determine the total histamine content by lysing an aliquot of the mast cell suspension.

  • Calculate the percentage of histamine release relative to the total histamine content.

Fluorometric Assay for Histamine

Materials:

  • Supernatant from histamine release assay

  • o-Phthalaldehyde (OPT) solution

  • NaOH

  • HCl

  • Fluorometer

Procedure:

  • To the supernatant containing histamine, add NaOH to make the solution alkaline.

  • Add the OPT solution and incubate.

  • Stop the reaction and stabilize the fluorophore by adding HCl.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 440 nm, respectively[1].

  • Quantify the histamine concentration by comparing the fluorescence to a standard curve generated with known concentrations of histamine.

Signaling Pathway of (D-Pro2, D-Trp7,9)-SP-Induced Histamine Release

The histamine-releasing effect of (D-Pro2, D-Trp7,9)-SP and other basic secretagogues in mast cells is primarily mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2)[9][10][11]. This is a distinct pathway from the IgE-mediated degranulation.

G substance_P_analog (D-Pro2, D-Trp7,9)-SP MRGPRX2 MRGPRX2 substance_P_analog->MRGPRX2 G_protein Gαq / Gαi MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER MAPK MAPK Pathway (ERK, JNK, p38) DAG->MAPK PI3K_Akt PI3K/Akt Pathway DAG->PI3K_Akt Ca_release Ca²⁺ Release ER->Ca_release SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_release->SOCE Degranulation Mast Cell Degranulation (Histamine Release) Ca_release->Degranulation SOCE->Degranulation MAPK->Degranulation PI3K_Akt->Degranulation

Caption: Signaling Pathway of (D-Pro2, D-Trp7,9)-SP-Induced Mast Cell Degranulation.

In addition to the calcium signaling, DAG activates protein kinase C (PKC) and downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which also contribute to mast cell activation and degranulation[12][13].

Conclusion

(D-Pro2, D-Trp7,9)-SP, while a valuable tool as an NK1R antagonist, possesses potent histamine-releasing properties mediated through the MRGPRX2 receptor on mast cells. This off-target effect is a critical consideration for researchers and drug developers. The information provided in this guide, including the relative potency, detailed experimental protocols, and the elucidated signaling pathway, offers a comprehensive resource for understanding and evaluating the histamine-releasing potential of (D-Pro2, D-Trp7,9)-SP and related compounds. A thorough characterization of these properties is essential for the safe and effective development of novel therapeutics targeting the Substance P pathway.

References

Pro-HD2: A Technical Guide to its Competitive Antagonism of Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-HD2, presumed to be the substance P analogue [D-Pro2, D-Trp7,9]-Substance P, is a synthetic peptide that has been investigated for its antagonistic properties at the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). Substance P, an undecapeptide, is a key mediator in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its effects are mediated through the G-protein coupled NK1 receptor. The competitive antagonism of this receptor by molecules like this compound presents a promising avenue for therapeutic intervention in a range of pathologies.

This technical guide provides a comprehensive overview of this compound as a competitive antagonist of Substance P. It details its binding affinity and functional antagonism, outlines the experimental protocols used to characterize these properties, and illustrates the key signaling pathways and experimental workflows. It is important to note that while this compound is a presumed shorthand for [D-Pro2, D-Trp7,9]-Substance P, the latter is used throughout this document as the scientifically recognized nomenclature. This analogue is characterized by the substitution of L-Proline with D-Proline at position 2, and L-Tryptophan with D-Tryptophan at positions 7 and 9 of the Substance P peptide sequence. This modification confers its antagonistic properties. Some studies have also suggested that it may exhibit partial agonist activity and can induce histamine release, aspects that are crucial for consideration in its experimental application and therapeutic development.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for [D-Pro2, D-Trp7,9]-Substance P as a competitive antagonist of Substance P.

Table 1: Antagonist Potency of [D-Pro2, D-Trp7,9]-Substance P
ParameterValueTissue/Cell LineSpeciesReference
pA26.1Taenia coliGuinea Pig[1][2]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Binding Affinity of [D-Pro2, D-Trp7,9]-Substance P for the NK1 Receptor
ParameterValue Range (µM)MethodRadioligandTissue/Cell LineSpeciesReference
Ki / IC500.4 - 5Radioligand Binding AssayVariousVariousVarious[3]

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of the binding affinity of an antagonist to its receptor.

Table 3: Antiproliferative Effects of [D-Pro2, D-Trp7,9]-Substance P
Cell LineConcentration (µM)EffectReference
Various cancer cell lines100Decreased proliferation[3]
Various cancer cell lines< 100Slight pro-proliferative effect[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for NK1 Receptor

This protocol outlines the procedure for determining the binding affinity of [D-Pro2, D-Trp7,9]-Substance P for the NK1 receptor.

1. Materials:

  • Membrane preparation from cells or tissues expressing the NK1 receptor.

  • Radiolabeled Substance P analogue (e.g., [3H]Substance P).

  • Unlabeled [D-Pro2, D-Trp7,9]-Substance P.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare a series of dilutions of unlabeled [D-Pro2, D-Trp7,9]-Substance P.

  • In a microplate, add the membrane preparation, a fixed concentration of radiolabeled Substance P, and varying concentrations of unlabeled [D-Pro2, D-Trp7,9]-Substance P or vehicle.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine non-specific binding by including a high concentration of unlabeled Substance P in some wells.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the concentration of unlabeled [D-Pro2, D-Trp7,9]-Substance P to determine the IC50 value, which can then be used to calculate the Ki value.[4][5]

Guinea Pig Taenia Coli Contraction Assay

This protocol describes the method for assessing the functional antagonism of [D-Pro2, D-Trp7,9]-Substance P on Substance P-induced smooth muscle contraction.[1][2]

1. Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 and 5% CO2.

  • Substance P.

  • [D-Pro2, D-Trp7,9]-Substance P.

  • Organ bath with an isometric force transducer.

2. Procedure:

  • Isolate the taenia coli from the caecum of a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with frequent changes of the bath solution.

  • Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Wash the tissue to allow it to return to its baseline tension.

  • Incubate the tissue with a fixed concentration of [D-Pro2, D-Trp7,9]-Substance P for a predetermined time (e.g., 30 minutes).

  • In the presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

  • Repeat steps 4-6 with different concentrations of [D-Pro2, D-Trp7,9]-Substance P.

  • Analyze the data using a Schild plot to determine the pA2 value of the antagonist. A Schild plot is generated by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.[6][7][8]

Cell Proliferation (MTT) Assay

This protocol details the procedure for evaluating the effect of [D-Pro2, D-Trp7,9]-Substance P on the proliferation of cancer cell lines.[3]

1. Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • [D-Pro2, D-Trp7,9]-Substance P.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of [D-Pro2, D-Trp7,9]-Substance P or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9][10][11]

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle-treated control cells.

Visualizations

Substance P / NK1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds and Activates ProHD2 This compound ([D-Pro2, D-Trp7,9]-SP) ProHD2->NK1R Competitively Binds and Blocks Gq Gq protein NK1R->Gq Activates Gs Gs protein NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation, Inflammation) Ca->Cellular_Response MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates MAPK->Cellular_Response AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP cAMP->Cellular_Response

Caption: Substance P signaling and competitive antagonism by this compound.

Experimental Workflow for Determining Antagonist Potency (pA2)

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Guinea Pig Taenia Coli Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate Mount->Equilibrate SP_Curve1 Generate Substance P Concentration-Response Curve (Control) Equilibrate->SP_Curve1 Wash1 Wash Tissue SP_Curve1->Wash1 Incubate Incubate with [D-Pro2, D-Trp7,9]-SP Wash1->Incubate SP_Curve2 Generate Substance P Concentration-Response Curve (in presence of Antagonist) Incubate->SP_Curve2 Wash2 Wash Tissue SP_Curve2->Wash2 Repeat Repeat with different Antagonist Concentrations Wash2->Repeat Repeat->Incubate Different Concentration Schild Construct Schild Plot Repeat->Schild All Data pA2 Determine pA2 value Schild->pA2

Caption: Workflow for pA2 determination using a smooth muscle contraction assay.

Logical Relationship of Competitive Antagonism

G Agonist Substance P (Agonist) Binding_Site Agonist->Binding_Site Binds Antagonist This compound (Competitive Antagonist) Receptor NK1 Receptor Antagonist->Receptor Binding without Activation Antagonist->Binding_Site Competes for Binding Response Cellular Response Receptor->Response Activation No_Response No Cellular Response Receptor->No_Response Binding_Site->Receptor

Caption: Competitive antagonism at the NK1 receptor.

References

An In-depth Technical Guide on the Tachykinin Receptor Binding Affinity of (D-Pro2, D-Trp7,9)-SP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Pro2, D-Trp7,9)-SP is a synthetic peptide analogue of Substance P (SP), a member of the tachykinin family of neuropeptides. Tachykinins, including SP, neurokinin A (NKA), and neurokinin B (NKB), exert their physiological effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. (D-Pro2, D-Trp7,9)-SP has been identified as a competitive antagonist of tachykinin receptors, with a notable preference for the NK1 receptor. This guide provides a comprehensive overview of the binding affinity of (D-Pro2, D-Trp7,9)-SP for tachykinin receptors, detailed experimental protocols for assessing this affinity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Binding Affinity of (D-Pro2, D-Trp7,9)-SP

The quantitative binding affinity of (D-Pro2, D-Trp7,9)-SP for the three tachykinin receptor subtypes is summarized in the table below. The data indicates a clear selectivity for the NK1 receptor.

Receptor SubtypeLigandBinding Affinity ParameterValueSpecies/TissueReference
NK1 (D-Pro2, D-Trp7,9)-SPpA26.1Guinea-pig isolated taenia coli[1]
Ki (calculated from pA2)~794 nM
Inhibition Constant (Ki) / IC500.4 µM - 5 µMVarious
NK2 (D-Pro2, D-Trp7,9)-SPBinding AffinityNot well-documented; evidence suggests low affinity. Inability to antagonize NKA-induced relaxation.[2]
NK3 (D-Pro2, D-Trp7,9)-SPBinding AffinityNot well-documented in available literature.

Note on pA2 to Ki Conversion: The pA2 value is a measure of the potency of a competitive antagonist. For a simple competitive antagonism, the pA2 is the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response. Under the assumptions of the Gaddum-Schild equation, the pA2 is approximately equal to the negative logarithm of the antagonist's dissociation constant (Ki). Therefore, a pA2 of 6.1 can be converted to a Ki value of approximately 7.94 x 10⁻⁷ M, or 794 nM.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tachykinin_Signaling_Pathway Tachykinin Receptor Signaling Pathway cluster_receptor Tachykinin Receptor Activation cluster_downstream Downstream Signaling Cascade Tachykinin\n(SP, NKA, NKB) Tachykinin (SP, NKA, NKB) Tachykinin Receptor\n(NK1, NK2, NK3) Tachykinin Receptor (NK1, NK2, NK3) Tachykinin\n(SP, NKA, NKB)->Tachykinin Receptor\n(NK1, NK2, NK3) Binds to G-protein\n(Gq/11) G-protein (Gq/11) Tachykinin Receptor\n(NK1, NK2, NK3)->G-protein\n(Gq/11) Activates PLC Phospholipase C (PLC) G-protein\n(Gq/11)->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological\nResponse Physiological Response Ca2->Physiological\nResponse PKC->Physiological\nResponse

Caption: Tachykinin receptor signaling cascade.

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis A Prepare cell membranes expressing tachykinin receptors D Incubate membranes, radioligand, and competitor together A->D B Prepare radiolabeled ligand (e.g., [3H]SP) B->D C Prepare unlabeled competitor ((D-Pro2, D-Trp7,9)-SP) at various concentrations C->D E Separate bound from free radioligand (e.g., vacuum filtration) D->E F Measure radioactivity of bound ligand (e.g., scintillation counting) E->F G Plot % inhibition vs. competitor concentration F->G H Determine IC50 value G->H I Calculate Ki value using Cheng-Prusoff equation H->I

Caption: Workflow for a competitive radioligand binding assay.

Antagonist_Mechanism Mechanism of (D-Pro2, D-Trp7,9)-SP as a Competitive Antagonist Endogenous Ligand\n(e.g., Substance P) Endogenous Ligand (e.g., Substance P) Tachykinin Receptor\n(NK1) Tachykinin Receptor (NK1) Endogenous Ligand\n(e.g., Substance P)->Tachykinin Receptor\n(NK1) Binds and Activates Signaling\nBlocked Signaling Blocked Tachykinin Receptor\n(NK1)->Signaling\nBlocked Prevents Activation Antagonist\n((D-Pro2, D-Trp7,9)-SP) Antagonist ((D-Pro2, D-Trp7,9)-SP) Antagonist\n((D-Pro2, D-Trp7,9)-SP)->Tachykinin Receptor\n(NK1) Competitively Binds

Caption: Competitive antagonism at the NK1 receptor.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as (D-Pro2, D-Trp7,9)-SP, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells transfected with the human NK1 receptor).

  • Radiolabeled Ligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Substance P for the NK1 receptor).

  • Unlabeled Competitor: (D-Pro2, D-Trp7,9)-SP at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • 96-well plates.

  • Vacuum Filtration Manifold.

  • Scintillation Counter.

b. Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration determined by optimization (e.g., 10-50 µ g/well ). Prepare serial dilutions of (D-Pro2, D-Trp7,9)-SP in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled competitor, (D-Pro2, D-Trp7,9)-SP.

    • For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 1 µM of unlabeled Substance P) is used instead of the competitor.

    • For determining total binding, only the radioligand and buffer are added.

  • Initiation of Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/ Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the release of intracellular calcium, a key second messenger in the tachykinin receptor signaling pathway.

a. Materials and Reagents:

  • Cells: A cell line stably or transiently expressing the tachykinin receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: A known agonist for the target receptor (e.g., Substance P for NK1).

  • Antagonist: (D-Pro2, D-Trp7,9)-SP.

  • Probenecid (optional): To prevent the leakage of the dye from the cells.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

b. Procedure:

  • Cell Plating: Seed the cells into the black, clear-bottom microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of the antagonist, (D-Pro2, D-Trp7,9)-SP, to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Injection and Signal Detection: The instrument will record a baseline fluorescence, then automatically inject a fixed concentration of the agonist (typically the EC50 or EC80 concentration) into the wells. The fluorescence intensity is then monitored over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • To assess antagonist activity, compare the agonist-induced calcium response in the presence and absence of (D-Pro2, D-Trp7,9)-SP.

    • Generate a dose-response curve by plotting the inhibition of the agonist response against the concentration of the antagonist to determine the IC50 value.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), another second messenger produced following the activation of Gq-coupled receptors like the tachykinin receptors.

a. Materials and Reagents:

  • Cells: A cell line expressing the tachykinin receptor of interest.

  • [³H]-myo-inositol.

  • Labeling Medium: Inositol-free medium.

  • Stimulation Buffer: e.g., HBSS containing LiCl (typically 10 mM). LiCl inhibits the degradation of inositol monophosphate, allowing it to accumulate.

  • Agonist: e.g., Substance P.

  • Antagonist: (D-Pro2, D-Trp7,9)-SP.

  • Lysis Buffer: e.g., ice-cold perchloric acid or trichloroacetic acid.

  • Anion Exchange Chromatography Columns.

  • Elution Buffers: A series of buffers with increasing ionic strength to sequentially elute different inositol phosphate species.

  • Scintillation Cocktail and Counter.

  • Alternatively, commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kits for IP1 accumulation can be used for a higher throughput and non-radioactive method.

b. Procedure (Classical Radioactive Method):

  • Cell Labeling: Plate the cells and incubate them overnight in labeling medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Washing: Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubation: Pre-incubate the cells in stimulation buffer (containing LiCl) with or without varying concentrations of the antagonist, (D-Pro2, D-Trp7,9)-SP.

  • Stimulation: Add the agonist (e.g., Substance P) and incubate for a specific time (e.g., 30-60 minutes) to stimulate the production of inositol phosphates.

  • Lysis: Terminate the reaction by adding ice-cold lysis buffer and scraping the cells.

  • Extraction: Neutralize the extracts and separate the inositol phosphates from other cellular components.

  • Chromatographic Separation: Apply the extracts to anion exchange columns. Sequentially elute the different inositol phosphate fractions (IP1, IP2, IP3) using elution buffers of increasing ionic strength.

  • Quantification: Collect the fractions, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-inositol phosphates produced in response to the agonist in the presence and absence of the antagonist.

    • Plot the inhibition of agonist-stimulated IP accumulation against the concentration of (D-Pro2, D-Trp7,9)-SP to determine its IC50 value.

Conclusion

(D-Pro2, D-Trp7,9)-SP is a well-characterized competitive antagonist of the neurokinin-1 receptor. Its binding affinity for this receptor has been established through functional assays, yielding pA2 values that translate to the micromolar to high nanomolar range for its inhibition constant (Ki). While its interaction with the NK2 and NK3 receptors is less defined in terms of quantitative binding affinity, available evidence suggests a significantly lower affinity for these subtypes, highlighting its selectivity for the NK1 receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the binding and functional properties of (D-Pro2, D-Trp7,9)-SP and other tachykinin receptor ligands, contributing to the ongoing development of novel therapeutics targeting this important signaling system.

References

The Pharmacology of (D-Pro2, D-Trp7,9)-SP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the pharmacology of the synthetic peptide, (D-Pro2, D-Trp7,9)-Substance P. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction with cellular signaling pathways.

Core Concepts: A Substance P Antagonist with Complex Properties

(D-Pro2, D-Trp7,9)-Substance P is a synthetic analogue of Substance P (SP), an endogenous neuropeptide of the tachykinin family. It is primarily characterized as a competitive antagonist of the neurokinin-1 (NK1) receptor, the principal receptor for Substance P.[1][2] However, its pharmacological profile is nuanced, with reports of partial agonist activity and histamine-releasing properties in certain tissues.[3]

The primary mechanism of action of (D-Pro2, D-Trp7,9)-SP involves binding to the NK1 receptor and preventing the binding of the endogenous ligand, Substance P. This blockade inhibits the downstream signaling cascade typically initiated by SP, which plays a crucial role in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.

Quantitative Pharmacological Data

The affinity and potency of (D-Pro2, D-Trp7,9)-SP as an NK1 receptor antagonist have been quantified in various in vitro preparations. The following table summarizes key reported values. It is important to note that variations in experimental conditions, tissue preparations, and radioligands used can contribute to differences in reported values.

ParameterValueSpeciesTissue/Cell LineReference
pA2 6.1Guinea PigTaenia Coli[1]
IC50 0.4 µM - 5 µMVariousVarious tissue preparations

Note: The pA2 value is a measure of the potency of an antagonist in functional assays, with a higher value indicating greater potency. The IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand to the NK1 receptor.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity (Ki Determination)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of (D-Pro2, D-Trp7,9)-SP for the NK1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the NK1 receptor.

  • Radiolabeled Substance P analogue (e.g., [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P).

  • (D-Pro2, D-Trp7,9)-SP (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (D-Pro2, D-Trp7,9)-SP. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Substance P).

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Determine the IC50 value of (D-Pro2, D-Trp7,9)-SP from the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay (pA2 Determination)

This protocol describes a functional assay to determine the potency of (D-Pro2, D-Trp7,9)-SP as an antagonist of Substance P-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle preparation (e.g., guinea pig ileum or taenia coli).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Substance P (agonist).

  • (D-Pro2, D-Trp7,9)-SP (antagonist).

Procedure:

  • Tissue Preparation: Mount the isolated smooth muscle strip in the organ bath under a slight tension and allow it to equilibrate.

  • Control Response: Obtain a cumulative concentration-response curve for Substance P to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of (D-Pro2, D-Trp7,9)-SP for a predetermined period.

  • Antagonized Response: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value can be determined from a Schild plot, where the log(dose ratio - 1) is plotted against the negative logarithm of the antagonist concentration.

Visualizing the Molecular Interactions

Signaling Pathway of the Neurokinin-1 (NK1) Receptor

The following diagram illustrates the principal signaling cascade initiated by the activation of the NK1 receptor by Substance P, which is competitively inhibited by (D-Pro2, D-Trp7,9)-SP.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist (D-Pro2, D-Trp7,9)-SP Antagonist->NK1R Competitively Inhibits Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Releases Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets Antagonist_Workflow Start Hypothesized NK1 Receptor Antagonist Binding_Assay Radioligand Binding Assay (Competition Assay) Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay In Vitro Functional Assay (e.g., Smooth Muscle Contraction, Calcium Mobilization) Determine_Ki->Functional_Assay If binding is confirmed Determine_Potency Determine Functional Potency (pA2 or IC50) Functional_Assay->Determine_Potency Selectivity_Panel Receptor Selectivity Screening (Panel of other GPCRs) Determine_Potency->Selectivity_Panel Assess_Selectivity Assess Receptor Selectivity Selectivity_Panel->Assess_Selectivity In_Vivo_Models In Vivo Animal Models (e.g., Analgesia, Anti-inflammatory) Assess_Selectivity->In_Vivo_Models If selective for NK1 Evaluate_Efficacy Evaluate In Vivo Efficacy and Pharmacokinetics In_Vivo_Models->Evaluate_Efficacy Lead_Optimization Lead Optimization or Further Development Evaluate_Efficacy->Lead_Optimization

References

An In-depth Technical Guide to the Antiproliferative Potential of Pro-HD2 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, "Pro-HD2" is not a recognized scientific name for a specific molecule with publicly documented antiproliferative activity. The following technical guide is a representative document based on a hypothetical compound designated "this compound" to illustrate the potential evaluation and analysis of a novel anticancer agent. The data and pathways presented are for illustrative purposes and are synthesized from established methodologies and findings in cancer research.

Introduction

The relentless pursuit of novel therapeutic agents that can selectively target and eliminate cancer cells remains a cornerstone of oncological research. An emerging compound of interest, designated this compound, has shown initial promise as a potent antiproliferative agent in preclinical screenings. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, detailing its impact on cell viability, apoptosis, and cell cycle progression. The information herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of novel anticancer compounds.

Antiproliferative Activity of this compound

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation of a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.8
HCT116Colon Carcinoma7.1
HeLaCervical Carcinoma10.4
PNT1ANon-cancerous Prostate> 100

This compound Induces Apoptosis in Cancer Cells

To elucidate the mechanism underlying the observed growth inhibition, the pro-apoptotic potential of this compound was investigated. Treatment with this compound led to a significant increase in the percentage of apoptotic cells in a dose-dependent manner.

Table 2: Apoptosis Induction by this compound in HCT116 Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control (DMSO)-2.11.53.6
This compound515.35.821.1
This compound1028.712.441.1
This compound2045.220.165.3

This compound Induces G2/M Cell Cycle Arrest

Further investigation into the antiproliferative mechanism of this compound revealed its ability to modulate cell cycle progression. Treatment with this compound resulted in a significant accumulation of cells in the G2/M phase, suggesting an arrest at this checkpoint.

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)-55.225.119.7
This compound1048.920.330.8
This compound2035.115.549.4

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Visualizing Molecular Mechanisms and Workflows

ProHD2_Signaling_Pathway ProHD2 This compound ROS ↑ Reactive Oxygen Species (ROS) ProHD2->ROS PI3K_Akt PI3K/Akt Pathway ProHD2->PI3K_Akt Inhibits Bcl2 ↓ Bcl-2 ProHD2->Bcl2 Bax ↑ Bax ProHD2->Bax CyclinB1_CDK1 ↓ Cyclin B1/CDK1 ProHD2->CyclinB1_CDK1 MAPK_Pathway MAPK Pathway (JNK, p38) ROS->MAPK_Pathway MAPK_Pathway->Bax PI3K_Akt->Bcl2 Normally inhibits inhibition Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c ↑ Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Leads to

Caption: Hypothetical signaling pathway of this compound inducing apoptosis and G2/M arrest.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Compound (this compound) cell_lines Panel of Cancer Cell Lines start->cell_lines viability Cell Viability (MTT Assay) cell_lines->viability ic50 Determine IC50 Values viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Western Blot (Protein Expression) mechanism->western_blot end Preclinical Candidate apoptosis->end cell_cycle->end western_blot->end Logical_Relationships antiproliferative Antiproliferative Effects cytotoxic Cytotoxic Effects antiproliferative->cytotoxic cytostatic Cytostatic Effects antiproliferative->cytostatic apoptosis Apoptosis cytotoxic->apoptosis necrosis Necrosis cytotoxic->necrosis cell_cycle_arrest Cell Cycle Arrest cytostatic->cell_cycle_arrest senescence Senescence cytostatic->senescence

Methodological & Application

Application Notes and Protocols for (D-Pro2, D-Trp7,9)-SP In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Pro2, D-Trp7,9)-Substance P is a synthetic analog of Substance P (SP), an endogenous neuropeptide belonging to the tachykinin family.[1] It acts as a competitive antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[2][3] However, in some biological systems, it can also exhibit partial agonist properties.[4] The interaction of Substance P with its NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and cell proliferation.[1][5][6] Consequently, antagonists of the NK1 receptor, such as (D-Pro2, D-Trp7,9)-SP, are valuable tools for studying these processes and hold potential as therapeutic agents, particularly in oncology.[7][8]

These application notes provide detailed protocols for the in vitro characterization of (D-Pro2, D-Trp7,9)-SP, focusing on its interaction with the NK1 receptor and its effects on downstream cellular signaling and proliferation.

Mechanism of Action: Substance P/NK1 Receptor Signaling

Substance P binds to and activates the NK1 receptor, a G-protein coupled receptor (GPCR).[1] This activation can stimulate multiple signaling pathways depending on the cell type. The primary pathway involves the coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] In some cells, the NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[5] (D-Pro2, D-Trp7,9)-SP competitively inhibits the binding of Substance P to the NK1 receptor, thereby blocking these downstream signaling events.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist (D-Pro2, D-Trp7,9)-SP Antagonist->NK1R Competitively Inhibits Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Stimulates Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing NK1R) Incubation Incubate Membranes, Radioligand, and (D-Pro2, D-Trp7,9)-SP Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and (D-Pro2, D-Trp7,9)-SP dilutions Reagent_Prep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

References

Application Notes and Protocols: The Use of (D-Pro2, D-Trp7,9)-SP, a Substance P Antagonist, in Guinea-Pig Isolated Taenia Coli Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the use of the Substance P (SP) antagonist, (D-Pro2, D-Trp7,9)-SP, in experiments utilizing isolated guinea-pig taenia coli. While the specific term "Pro-HD2" did not yield direct results in a literature search for this application, it is highly probable that it refers to a related compound or a shorthand for (D-Pro2, D-Trp7,9)-SP, a well-characterized competitive antagonist of Substance P. These notes are designed to guide researchers in the methodology, data interpretation, and understanding of the underlying signaling pathways involved in the antagonism of Substance P-induced smooth muscle contraction in this classic in vitro preparation.

The guinea-pig taenia coli is a widely used model for studying the pharmacology of intestinal smooth muscle. It is a longitudinal muscle strip of the cecum that exhibits spontaneous rhythmic contractions and responds to a variety of neurotransmitters and pharmacological agents. Substance P, a neuropeptide of the tachykinin family, is a potent contractor of this tissue, mediating its effects through neurokinin 1 (NK1) receptors.[1] The antagonist (D-Pro2, D-Trp7,9)-SP has been instrumental in characterizing these receptors and their physiological roles.[2][3]

Data Presentation

The following table summarizes the quantitative data for the antagonist activity of (D-Pro2, D-Trp7,9)-SP on the guinea-pig isolated taenia coli.

AntagonistAgonistPreparationAntagonist Potency (pA2)Reference
(D-Pro2, D-Trp7,9)-SPSubstance PGuinea-pig isolated taenia coli6.1[2][3]

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.

Experimental Protocols

Isolation and Preparation of Guinea-Pig Taenia Coli

This protocol describes the standard method for isolating the taenia coli from a guinea pig for in vitro organ bath studies.

Materials:

  • Guinea pig (sacrificed humanely according to institutional guidelines)

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 / 5% CO2.

  • Organ bath system with thermostat (maintained at 37°C), aeration, and isometric force transducer.

  • Suture thread

Procedure:

  • Humanely euthanize a guinea pig.

  • Open the abdominal cavity and locate the cecum.

  • Carefully dissect a segment of the cecum and place it in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.

  • Identify the taenia coli, which is a distinct, thin, longitudinal muscle band on the cecal surface.

  • Gently free a strip of the taenia coli (approximately 1-2 cm in length) from the underlying circular muscle and connective tissue.

  • Tie suture threads to both ends of the isolated taenia coli strip.

  • Mount the tissue strip in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach the lower end of the tissue to a fixed hook in the organ bath and the upper end to an isometric force transducer.

  • Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.[4]

Protocol for Evaluating the Antagonistic Effect of (D-Pro2, D-Trp7,9)-SP

This protocol outlines the steps to determine the competitive antagonism of (D-Pro2, D-Trp7,9)-SP against Substance P-induced contractions.

Procedure:

  • After the equilibration period, record a stable baseline of spontaneous contractions.

  • Construct a cumulative concentration-response curve for Substance P. Start with a low concentration (e.g., 1 nM) and increase the concentration stepwise (e.g., by a factor of 3 or 10) after the response to the previous concentration has reached a plateau.

  • After the control concentration-response curve is established, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.

  • Introduce a known concentration of the antagonist, (D-Pro2, D-Trp7,9)-SP, into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • In the presence of the antagonist, repeat the cumulative concentration-response curve for Substance P.

  • Wash the tissue again and, if desired, repeat the procedure with different concentrations of the antagonist.

  • Important Consideration: The antagonist (D-Pro2, D-Trp7,9)-SP has been shown to have histamine-releasing properties, which can cause a contractile response on its own.[2][3] To mitigate this, experiments should be conducted in the presence of a histamine H1-receptor antagonist, such as mepyramine (e.g., 1 µM).[2]

Visualization of Signaling Pathways and Workflows

Substance P Signaling in Smooth Muscle Contraction

The following diagram illustrates the signaling pathway initiated by Substance P binding to its NK1 receptor on a smooth muscle cell, leading to contraction.

SubstanceP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Antagonist (D-Pro2, D-Trp7,9)-SP Antagonist->NK1R Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Substance P signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Antagonist Characterization

The following diagram outlines the logical workflow for characterizing the effect of a Substance P antagonist on isolated guinea-pig taenia coli.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Taenia Coli Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Control_CRC Generate Control Substance P Concentration-Response Curve Equilibrate->Control_CRC Wash Wash Tissue Control_CRC->Wash Incubate Incubate with (D-Pro2, D-Trp7,9)-SP Wash->Incubate Antagonist_CRC Generate Substance P Concentration-Response Curve in presence of Antagonist Incubate->Antagonist_CRC Compare Compare CRC Shifts Antagonist_CRC->Compare Calculate Calculate pA2 Value Compare->Calculate

Caption: Workflow for antagonist characterization in isolated taenia coli.

References

Application Notes and Protocols for Studying Pro-HDACi Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive methodology for researchers, scientists, and drug development professionals to study the effects of a hypothetical prodrug of a Histone Deacetylase (HDAC) inhibitor, herein referred to as "Pro-HDACi," on cancer cell lines. The central hypothesis is that Pro-HDACi is a less active or inactive form of an HDAC inhibitor that is preferentially activated within the tumor microenvironment or inside cancer cells, leading to targeted anti-cancer effects with reduced systemic toxicity.

Introduction to Pro-HDACi

Prodrugs are inactive or less active molecules that are converted into their active form in the body.[1][2] This strategy can enhance the therapeutic index of a drug by improving its pharmacokinetics and reducing off-target effects.[2] In oncology, prodrugs can be designed to be activated by specific conditions within the tumor microenvironment, such as hypoxia or the presence of certain enzymes that are overexpressed in cancer cells.[2][3]

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[5][6] HDAC inhibitors (HDACi) can reverse this effect, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

This document outlines the methodology to investigate a novel Pro-HDACi, designed to selectively target cancer cells.

Proposed Mechanism of Action

Pro-HDACi is designed to be stable in systemic circulation and preferentially activated to its active HDACi form within cancer cells. This activation could be triggered by enzymes that are highly expressed in the tumor microenvironment. Once activated, the HDACi will inhibit HDAC enzymes, leading to an increase in histone acetylation and the re-expression of tumor suppressor genes like p21, ultimately inducing anti-cancer effects.

Pro_HDACi_Mechanism cluster_extracellular Extracellular Space / Systemic Circulation cluster_cell Cancer Cell Pro-HDACi_circ Pro-HDACi (Inactive) Pro-HDACi_in Pro-HDACi Pro-HDACi_circ->Pro-HDACi_in Uptake Active_HDACi Active HDACi Pro-HDACi_in->Active_HDACi Activation Enzyme Tumor-Specific Enzyme HDAC HDAC Active_HDACi->HDAC Inhibition Acetylated_Histones Increased Histone Acetylation HDAC->Acetylated_Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Acetylated_Histones->Gene_Expression Leads to Cellular_Effects Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Effects Induces Enzyme->Active_HDACi Catalysis

Caption: Proposed mechanism of Pro-HDACi activation and action in cancer cells.

Application Notes

Expected Effects on Cancer Cell Lines

Based on the known functions of HDAC inhibitors, treatment of cancer cell lines with Pro-HDACi is expected to result in:

  • Decreased Cell Viability: Inhibition of cell proliferation and induction of cell death.

  • Induction of Apoptosis: Programmed cell death triggered by the activation of apoptotic pathways.

  • Cell Cycle Arrest: Halting of the cell cycle, typically at the G1/S or G2/M phase.[7]

  • Increased Histone Acetylation: A direct biochemical consequence of HDAC inhibition.

  • Altered Gene Expression: Upregulation of tumor suppressor genes (e.g., p21) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Quantitative Data Summary

The following table summarizes the expected quantitative data from the described experimental protocols.

Assay Metric Expected Outcome with Pro-HDACi Treatment Control
Cell Viability (MTT/CTG) IC50Dose-dependent decrease in cell viabilityNo significant change
Apoptosis (Annexin V/PI) % Apoptotic CellsSignificant increase in early and late apoptotic cellsBaseline apoptosis
Cell Cycle (PI Staining) % Cells in G1, S, G2/MIncrease in the percentage of cells in G1 or G2/M phaseNormal cell cycle distribution
Western Blot Protein ExpressionIncreased Acetyl-Histone H3, p21; Decreased Bcl-2Baseline protein levels

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Pro-HDACi that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pro-HDACi stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Pro-HDACi in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with Pro-HDACi dilutions B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following Pro-HDACi treatment using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • Pro-HDACi

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Pro-HDACi at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Pro-HDACi on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • Pro-HDACi

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with Pro-HDACi as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol investigates the effect of Pro-HDACi on the expression of key proteins involved in HDAC signaling and apoptosis.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-p21, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

HDAC_Signaling Pro_HDACi Pro-HDACi Active_HDACi Active HDACi Pro_HDACi->Active_HDACi Activation HDAC HDAC Active_HDACi->HDAC Inhibition Acetylated_Histones Acetylated Histones Anti_Apoptosis_Genes Anti-apoptotic Genes (e.g., Bcl-2) Histones Histones HDAC->Histones Deacetylates HDAC->Anti_Apoptosis_Genes Activates Histones->Acetylated_Histones Acetylation Chromatin Open Chromatin Acetylated_Histones->Chromatin TSG_Transcription Transcription of Tumor Suppressor Genes Chromatin->TSG_Transcription p21 p21 TSG_Transcription->p21 Apoptosis_Genes Pro-apoptotic Genes (e.g., Bax, Bak) TSG_Transcription->Apoptosis_Genes CDK Cyclin/CDK Complexes p21->CDK Inhibition Cell_Cycle_Arrest G1/S Arrest CDK->Cell_Cycle_Arrest Progression Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Anti_Apoptosis_Genes->Apoptosis Inhibits

Caption: Signaling pathway affected by HDAC inhibition.

Conclusion

The methodologies described provide a robust framework for the preclinical evaluation of a novel Pro-HDACi in cancer cell lines. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. This information is critical for the further development of targeted cancer therapies.

References

Unraveling "Pro-HD2": A Case of Mistaken Identity in Neurokinin-1 Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of "Pro-HD2" for studying neurokinin-1 receptor (NK1R) pathways have revealed no such product or application within the scientific literature or commercial landscape. Further research indicates that the term "this compound" is likely a misinterpretation of clinical trial names, specifically "PRECISION-HD2" and "GENERATION HD2," which are focused on the development of therapeutics for Huntington's Disease, a neurodegenerative disorder unrelated to the neurokinin-1 receptor system.

The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis. Its primary endogenous ligand is Substance P. The study of NK1R pathways is a significant area of research for the development of new drugs targeting these conditions.

However, the "PRECISION-HD2" and "GENERATION HD2" trials are investigating allele-specific and non-specific antisense oligonucleotides, respectively, designed to lower the production of the huntingtin protein, the causative agent of Huntington's Disease. These therapeutic strategies do not involve the neurokinin-1 receptor.

Therefore, the creation of detailed application notes and protocols for a "this compound application" in the context of NK1R pathway studies is not possible, as the foundational premise is inaccurate.

For researchers, scientists, and drug development professionals interested in the study of neurokinin-1 receptor pathways, a wealth of information and various research tools are available. These include, but are not limited to:

  • Ligands: A variety of selective agonists and antagonists for the NK1R are commercially available.

  • Cell-based Assays: Numerous cell lines endogenously expressing or engineered to overexpress NK1R are used to study receptor binding, signaling, and internalization.

  • Animal Models: Various animal models are utilized to investigate the in vivo roles of the NK1R in different disease states.

It is recommended that researchers seeking to study NK1R pathways consult the extensive body of scientific literature and resources from reputable scientific supply companies to identify the appropriate tools and methodologies for their specific research questions.

Application Notes and Protocols for the In-Vivo Assessment of Pro-HD2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of motor control, cognitive decline, and psychiatric disturbances. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with toxic functions. A promising therapeutic strategy for HD is to lower the levels of mHTT. Pro-HD2 is a novel investigational prodrug designed as an antisense oligonucleotide (ASO) to selectively target and degrade the mRNA of the mutant HTT gene. This document provides detailed experimental protocols for the in-vivo assessment of this compound in a murine model of Huntington's Disease.

A prodrug is an inactive or less active drug derivative that is converted into its active form in the body.[1] This approach can be used to improve the pharmacokinetic and pharmacodynamic properties of a drug.[1] In the context of this compound, the prodrug strategy may be employed to enhance its delivery to the central nervous system and improve its stability.

The in-vivo assessment of this compound is critical to determine its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy before it can be considered for clinical development. The following protocols are designed to provide a comprehensive preclinical evaluation of this compound.

Key Experimental Protocols

Animal Model Selection and Husbandry

The selection of an appropriate animal model is crucial for the in-vivo assessment of this compound. The Hu97/18 mouse model is a humanized model of HD that is heterozygous for HD-associated single nucleotide polymorphisms (SNPs), making it suitable for evaluating allele-specific ASOs.[2][3]

  • Animal Model: Hu97/18 mice.

  • Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated for at least one week before the start of the experiments.

  • Ethics Statement: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) Study

The PK study will determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Route of Administration: Intracerebroventricular (ICV) injection.[2][3]

  • Dosing: A single ICV injection of this compound at three different dose levels (e.g., 10 µg, 50 µg, and 100 µg). A vehicle control group will also be included.

  • Sample Collection: Brain tissue, cerebrospinal fluid (CSF), and plasma samples will be collected at various time points post-injection (e.g., 1, 4, 24, 72, and 168 hours).

  • Bioanalysis: The concentration of this compound and its active metabolite in the collected samples will be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: PK parameters such as Cmax, Tmax, AUC, and half-life will be calculated.

Pharmacodynamic (PD) Study

The PD study will assess the biological effects of this compound, specifically its ability to lower mHTT levels.

  • Route of Administration and Dosing: Similar to the PK study, a single ICV injection of this compound at various doses.

  • Endpoint: The primary endpoint is the reduction of mHTT mRNA and protein levels in the brain.

  • Sample Collection: Brain tissue will be collected at a predetermined time point after dosing (e.g., 2 weeks).

  • Analysis:

    • mRNA Quantification: mHTT mRNA levels will be measured by quantitative real-time PCR (qRT-PCR).

    • Protein Quantification: mHTT protein levels will be measured by Western blot or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The dose-response relationship for mHTT reduction will be determined.

Efficacy Study

The efficacy study will evaluate the therapeutic potential of this compound in improving the disease phenotype in the Hu97/18 mouse model.

  • Study Design: A long-term study with chronic dosing of this compound.

  • Dosing Regimen: Repeated ICV injections of this compound (e.g., every 4 weeks for 16 weeks) at an effective dose determined from the PD study. A vehicle control group will be included.

  • Behavioral Assessments: A battery of behavioral tests will be performed to assess motor function, including:

    • Rotarod test for motor coordination and balance.

    • Open field test for locomotor activity.

    • Grip strength test.

  • Histopathological Analysis: At the end of the study, brain tissue will be collected for histopathological analysis to assess for neuronal loss and gliosis (an indicator of neuroinflammation). Glial fibrillary acidic protein (GFAP) immunohistochemistry can be used to assess gliosis.[2]

  • Data Analysis: Behavioral and histopathological data will be compared between the this compound treated and vehicle control groups.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

Dose (µg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
10
50
100

Table 2: Pharmacodynamic Effect of this compound on mHTT Levels

Dose (µg)mHTT mRNA Reduction (%)mHTT Protein Reduction (%)
10
50
100

Table 3: Efficacy of this compound in Behavioral Tests

Treatment GroupRotarod Latency (s)Open Field Distance (cm)Grip Strength (g)
Vehicle Control
This compound

Visualization of Pathways and Workflows

Pro_HD2_Mechanism_of_Action This compound (Prodrug) This compound (Prodrug) Active ASO Active ASO This compound (Prodrug)->Active ASO Bioactivation mHTT mRNA mHTT mRNA Active ASO->mHTT mRNA Binds to RNase H RNase H mHTT mRNA->RNase H mHTT Protein mHTT Protein mHTT mRNA->mHTT Protein Translation mHTT mRNA Degradation mHTT mRNA Degradation RNase H->mHTT mRNA Degradation Mediates Reduced mHTT Protein Reduced mHTT Protein mHTT mRNA Degradation->Reduced mHTT Protein Leads to Therapeutic Effect Therapeutic Effect Reduced mHTT Protein->Therapeutic Effect

Caption: Hypothetical signaling pathway for this compound action.

In_Vivo_Assessment_Workflow cluster_preclinical Preclinical In Vivo Assessment Animal Model Selection Animal Model Selection Pharmacokinetic Study Pharmacokinetic Study Animal Model Selection->Pharmacokinetic Study Pharmacodynamic Study Pharmacodynamic Study Animal Model Selection->Pharmacodynamic Study Data Analysis & Reporting Data Analysis & Reporting Pharmacokinetic Study->Data Analysis & Reporting Efficacy Study Efficacy Study Pharmacodynamic Study->Efficacy Study Dose Selection Safety & Tolerability Safety & Tolerability Efficacy Study->Safety & Tolerability Safety & Tolerability->Data Analysis & Reporting

Caption: Experimental workflow for in vivo assessment of this compound.

References

Preparing (D-Pro2, D-Trp7,9)-SP for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Pro2, D-Trp7,9)-Substance P is a synthetic analogue of the neuropeptide Substance P (SP). It acts as a competitive antagonist at the neurokinin-1 (NK1) receptor, though it can also exhibit partial agonist activity in some tissues.[1][2] This dual functionality makes it a valuable tool for studying the physiological and pathological roles of the SP/NK1R signaling pathway, which is implicated in pain transmission, inflammation, and cancer progression.[3][4] These application notes provide detailed protocols for the preparation and use of (D-Pro2, D-Trp7,9)-SP in common experimental settings.

Physicochemical Properties and Storage

Proper handling and storage of (D-Pro2, D-Trp7,9)-SP are critical for maintaining its biological activity.

PropertyValueReference
Molecular FormulaC74H106N20O13S[5]
Molecular Weight1515.86 g/mol [5]
AppearanceLyophilized powder[6]
Storage of Lyophilized Powder-20°C[6]
Storage of Reconstituted Solution-20°C to -80°CGeneral peptide handling guidelines

Reconstitution of Lyophilized Powder

To ensure accurate and reproducible experimental results, it is crucial to follow a standardized protocol for reconstituting the lyophilized peptide.

Materials:

  • (D-Pro2, D-Trp7,9)-SP lyophilized powder

  • Sterile, high-purity water, dimethyl sulfoxide (DMSO), or a suitable buffer

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Before opening, bring the vial of lyophilized powder to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the desired stock concentration and the amount of peptide in the vial, calculate the required volume of solvent.

  • Carefully add the appropriate solvent to the vial. For a 1 mg vial, adding 659.7 µL of solvent will yield a 1 mM stock solution.

  • Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Protocols

In Vitro Cancer Cell Proliferation Assay

This protocol describes the use of (D-Pro2, D-Trp7,9)-SP to assess its effect on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., melanoma, bladder carcinoma)[7]

  • Complete cell culture medium

  • (D-Pro2, D-Trp7,9)-SP stock solution

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of (D-Pro2, D-Trp7,9)-SP in complete cell culture medium to achieve final concentrations ranging from 25 µM to 100 µM.[4][8]

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of (D-Pro2, D-Trp7,9)-SP. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Smooth Muscle Contraction Assay

This protocol outlines the use of (D-Pro2, D-Trp7,9)-SP to investigate its antagonistic effects on Substance P-induced smooth muscle contraction.[9]

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Substance P

  • (D-Pro2, D-Trp7,9)-SP stock solution

  • Isotonic transducer and data acquisition system

Protocol:

  • Mount the isolated smooth muscle tissue in the organ bath containing oxygenated physiological salt solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • To assess the antagonistic effect, pre-incubate the tissue with a specific concentration of (D-Pro2, D-Trp7,9)-SP for a defined period.

  • Construct a cumulative concentration-response curve for Substance P by adding increasing concentrations of SP to the organ bath and recording the contractile response.

  • In the presence of (D-Pro2, D-Trp7,9)-SP, repeat the cumulative concentration-response curve for Substance P.

  • Analyze the data to determine if there is a rightward shift in the concentration-response curve, indicative of competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the NK1 receptor and a general experimental workflow for studying the effects of (D-Pro2, D-Trp7,9)-SP.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq11 Gq/11 NK1R->Gq11 Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC AC Adenylate Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts SP Substance P (Agonist) SP->NK1R Binds and Activates Antagonist (D-Pro2, D-Trp7,9)-SP (Antagonist) Antagonist->NK1R Binds and Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow A Reconstitute (D-Pro2, D-Trp7,9)-SP Lyophilized Powder B Prepare Serial Dilutions of Stock Solution A->B C Treat Cells or Tissues with (D-Pro2, D-Trp7,9)-SP B->C D Incubate for a Defined Period C->D E Perform Functional Assay (e.g., Proliferation, Contraction) D->E F Data Acquisition and Analysis E->F G Interpretation of Results F->G

Caption: General Experimental Workflow.

Quantitative Data Summary

The following table summarizes key quantitative data for (D-Pro2, D-Trp7,9)-SP from the literature.

ParameterValueExperimental SystemReference
pA26.1Guinea-pig isolated taenia coli (antagonism of SP-induced contraction)[9]
Effective Concentration (Antiproliferative)25 - 100 µMVarious cancer cell lines (e.g., melanoma, bladder carcinoma)[4][8]

Conclusion

(D-Pro2, D-Trp7,9)-SP is a versatile pharmacological tool for investigating the Substance P/NK1 receptor system. Adherence to proper preparation and handling protocols is essential for obtaining reliable and reproducible data. The provided application notes and protocols offer a foundation for researchers to design and execute experiments utilizing this potent NK1 receptor antagonist.

References

Pro-HD2: A Novel Tool for Interrogating Tachykinin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their diverse physiological effects through three distinct G protein-coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. The overlapping affinities of the endogenous ligands for these receptor subtypes have historically presented challenges in dissecting the specific roles of each receptor. This application note describes the characterization of Pro-HD2, a synthetic peptide analog designed for enhanced selectivity and potency, making it a valuable tool for the study of tachykinin receptor pharmacology and signaling. We provide detailed protocols for radioligand binding and functional assays to characterize the interaction of this compound with tachykinin receptor subtypes.

Introduction

Tachykinins are implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, smooth muscle contraction, and neuroregulation.[1][2][3] The three tachykinin receptor subtypes, NK1, NK2, and NK3, are expressed throughout the central and peripheral nervous systems.[1][2][4] While SP, NKA, and NKB exhibit preferential affinity for NK1, NK2, and NK3 receptors, respectively, they can also activate other subtypes, albeit with lower potency.[4] This cross-reactivity necessitates the development of highly selective pharmacological tools to elucidate the distinct functions of each receptor subtype. This compound has been developed to address this need, offering researchers a potent and selective ligand for the investigation of tachykinin receptor-mediated signaling pathways and their physiological consequences.

Data Presentation

The binding affinities and functional potencies of this compound for the human NK1, NK2, and NK3 receptors were determined using radioligand binding and inositol monophosphate (IP1) accumulation assays, respectively. The results are summarized in the tables below.

Table 1: Binding Affinities of Tachykinin Ligands at Human Tachykinin Receptors

CompoundNK1 Ki (nM)NK2 Ki (nM)NK3 Ki (nM)
Substance P0.550200
Neurokinin A201.080
Neurokinin B150900.8
This compound 0.2 >1000 >1000

Table 2: Functional Potencies of Tachykinin Ligands at Human Tachykinin Receptors

CompoundNK1 EC50 (nM)NK2 EC50 (nM)NK3 EC50 (nM)
Substance P1.0100500
Neurokinin A502.0200
Neurokinin B4002501.5
This compound 0.5 >10000 >10000

Signaling Pathways

Activation of tachykinin receptors primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This canonical pathway can lead to various cellular responses, including smooth muscle contraction, neurotransmitter release, and gene expression.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., this compound) NK_Receptor Tachykinin Receptor (NK1/NK2/NK3) Tachykinin->NK_Receptor G_Protein Gq/11 NK_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing NK Receptor) start->prepare_membranes add_radioligand Add Radiolabeled Ligand (e.g., [³H]-Substance P) prepare_membranes->add_radioligand add_competitor Add this compound (Varying Concentrations) add_radioligand->add_competitor incubate Incubate add_competitor->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data (Calculate Ki) measure->analyze end End analyze->end

References

Application of PHD2 in Smooth Muscle Pharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl Hydroxylase Domain 2 (PHD2) is a key enzyme in cellular oxygen sensing, primarily known for its role in regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α). Emerging research has highlighted the significant involvement of the PHD2/HIF-1α signaling axis in the pathophysiology of smooth muscle, presenting novel therapeutic targets for a range of disorders. In normoxic conditions, PHD2 hydroxylates HIF-1α, leading to its degradation. Under hypoxic conditions or when PHD2 is inhibited, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of various genes that influence smooth muscle cell proliferation, contraction, and vascular remodeling.

These application notes provide a comprehensive overview of the role of PHD2 in smooth muscle pharmacology and detailed protocols for its investigation. The focus is primarily on vascular smooth muscle due to the current depth of research, with additional insights into airway smooth muscle.

Data Presentation

Table 1: Effects of PHD2 Inhibition on Vascular Smooth Muscle Cell Proliferation
Experimental ConditionCell TypeMethod of PHD2 InhibitionProliferation AssayOutcomeReference
Normoxia (20% O₂) + FGF-2 (4 ng/ml)Human Pulmonary Artery Smooth Muscle Cells (HPASMC)DMOG (100 µM)Cell counting (CyQUANT)Inhibition of FGF-2-induced proliferation[1][2]
Moderate Hypoxia (5% O₂) + FGF-2 (4 ng/ml)HPASMCDMOG (100 µM)Cell counting (CyQUANT)Reduction in the enhancement of FGF-2-induced proliferation[2]
Normoxia + PDGF-AB (20 ng/ml)HPASMCPHD2 siRNACell counting (CyQUANT)Inhibition of PDGF-induced proliferation[1]
Table 2: Effects of PHD2 Inhibition on Protein Expression in Vascular Smooth Muscle Cells
Experimental ConditionCell TypeMethod of PHD2 InhibitionProtein of InterestOutcomeReference
NormoxiaHPASMCDMOG (100 µM)Cyclin AReduction in FGF-2 and PDGF-AB-induced expression[2]
NormoxiaHPASMCPHD2 siRNACyclin AAbolished PDGF-induced expression[1]
NormoxiaHPASMCPHD2 siRNAHIF-1αIncreased protein levels[1]
NormoxiaArterial Smooth Muscle CellsDMOGMyosin Light Chain (MLC) PhosphorylationNo increase[3]
NormoxiaArterial Smooth Muscle CellsDMOGMYPT PhosphorylationNo increase[3]

Signaling Pathways and Experimental Workflows

PHD2-HIF-1α Signaling Pathway in Smooth Muscle

PHD2_HIF1a_Pathway cluster_nucleus Nuclear Events Normoxia Normoxia (High O₂) PHD2_active Active PHD2 Normoxia->PHD2_active Activates Hypoxia Hypoxia / PHD2 Inhibition (Low O₂ or Inhibitor) PHD2_inactive Inactive PHD2 Hypoxia->PHD2_inactive Inactivates HIF1a_stable Stable HIF-1α Hypoxia->HIF1a_stable Stabilizes HIF1a HIF-1α PHD2_active->HIF1a Hydroxylates HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH VHL VHL E3 Ligase HIF1a_OH->VHL Binds Proteasome Proteasomal Degradation HIF1a_OH->Proteasome VHL->Proteasome Targets for HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HIF1b->Nucleus HRE Hypoxia Response Elements (HRE) HIF1_complex->HRE Binds to Gene_transcription Gene Transcription HRE->Gene_transcription Initiates Cellular_responses Cellular Responses Gene_transcription->Cellular_responses Proliferation ↓ Proliferation (e.g., ↓ Cyclin A) Cellular_responses->Proliferation Contraction ↑ Contraction (via Actin Polymerization) Cellular_responses->Contraction

Caption: PHD2-HIF-1α signaling pathway in smooth muscle cells.

Experimental Workflow for Investigating PHD2 in Smooth Muscle Cells

Experimental_Workflow start Start: Isolate Smooth Muscle (e.g., Vascular, Airway) culture Culture Smooth Muscle Cells start->culture inhibition PHD2 Inhibition culture->inhibition siRNA siRNA Knockdown of PHD2 inhibition->siRNA dmog Pharmacological Inhibition (e.g., DMOG) inhibition->dmog proliferation_assay Proliferation Assay (e.g., BrdU, Cell Counting) inhibition->proliferation_assay contraction_assay Contraction Assay (Organ Bath) inhibition->contraction_assay protein_analysis Protein Expression Analysis (Western Blot) inhibition->protein_analysis data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis contraction_assay->data_analysis protein_analysis->data_analysis

Caption: Experimental workflow for studying PHD2 function.

Experimental Protocols

Protocol 1: Pharmacological Inhibition of PHD2 in Cultured Smooth Muscle Cells

Objective: To assess the effect of a PHD2 inhibitor on smooth muscle cell proliferation and protein expression.

Materials:

  • Human smooth muscle cells (e.g., HPASMC)

  • Smooth muscle cell growth medium (e.g., SMGM-2)

  • Dimethyloxalylglycine (DMOG) (Cayman Chemical)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (48-well and 6-well)

  • Reagents for cell proliferation assay (e.g., CyQUANT kit)

  • Reagents for Western blotting (see Protocol 3)

Procedure:

  • Cell Culture: Culture human smooth muscle cells in the appropriate growth medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: For proliferation assays, seed cells in 48-well plates at a density of 5,000 cells/cm². For Western blotting, seed cells in 6-well plates to reach 70-80% confluency.

  • Serum Deprivation: Once cells have adhered, serum-deprive them for 24 hours in a basal medium containing 1% fetal calf serum (FCS).

  • Treatment:

    • Prepare a stock solution of DMOG in an appropriate solvent (e.g., DMSO).

    • Add fresh basal medium with or without growth factors (e.g., 4 ng/ml FGF-2 or 20 ng/ml PDGF-AB) and with or without the desired concentration of DMOG (e.g., 100 µM).[2] Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for protein analysis, 72-96 hours for proliferation).

  • Analysis:

    • Proliferation Assay: At the end of the incubation period, quantify cell number using a suitable method like the CyQUANT assay according to the manufacturer's instructions.[1]

    • Western Blotting: Lyse the cells and proceed with Western blot analysis as described in Protocol 3.

Protocol 2: siRNA-Mediated Knockdown of PHD2 in Smooth Muscle Cells

Objective: To specifically inhibit PHD2 expression and study its effects on smooth muscle cell function.

Materials:

  • Human smooth muscle cells

  • PHD2-specific siRNA and non-specific control siRNA

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Seeding: Plate subconfluent smooth muscle cells (e.g., 25,000 cells/cm²) and allow them to attach overnight.[1]

  • Transfection:

    • On the following day, prepare siRNA-lipid complexes by diluting the siRNA (e.g., to a final concentration of 50 nM) and the transfection reagent in Opti-MEM, according to the manufacturer's protocol.

    • Incubate the cells with the transfection complexes for 4-6 hours.

  • Recovery: Remove the transfection medium and replace it with complete growth medium. Incubate for 24-48 hours to allow for gene silencing.

  • Experimentation: After the recovery period, trypsinize the cells, re-plate them for specific assays (proliferation, Western blot), and follow the treatment and analysis steps outlined in Protocol 1.

Protocol 3: Western Blot Analysis of PHD2 and HIF-1α

Objective: To determine the protein levels of PHD2 and HIF-1α following experimental manipulations.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-PHD2, anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 4: Organ Bath Assay for Smooth Muscle Contraction (General Protocol)

Objective: To measure the contractile response of isolated smooth muscle tissue to pharmacological agents. While specific data for PHD2 inhibitors is limited, this general protocol can be adapted.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal rings)

  • Krebs-Henseleit solution (or other physiological salt solution)

  • Organ bath system with force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

  • Contractile agonists (e.g., phenylephrine, KCl)

  • PHD2 inhibitor (e.g., DMOG)

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue in cold physiological salt solution and cut it into appropriate-sized strips or rings.

  • Mounting: Mount the tissue in the organ bath chambers, connecting one end to a fixed hook and the other to a force transducer.

  • Equilibration: Equilibrate the tissue in the physiological salt solution, bubbled with carbogen and maintained at 37°C, under a resting tension for at least 60 minutes.[4]

  • Viability Check: Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

  • Washout: Wash the tissue several times to return to baseline tension.

  • Inhibitor Incubation: Add the PHD2 inhibitor (and a vehicle control in a separate bath) and incubate for a predetermined time.

  • Concentration-Response Curve: Cumulatively add a contractile agonist in increasing concentrations and record the force of contraction.

  • Data Analysis: Express the contractile responses as a percentage of the reference KCl contraction and plot concentration-response curves to determine parameters like EC₅₀ and Eₘₐₓ.[5]

Application in Different Smooth Muscle Tissues

  • Vascular Smooth Muscle: The majority of research on PHD2 in smooth muscle has been conducted in vascular tissues. Inhibition of PHD2 has been shown to reduce the proliferation of vascular smooth muscle cells, which is a key event in the pathogenesis of atherosclerosis and pulmonary hypertension.[1][2] Furthermore, PHD2 inhibition influences vascular tone by affecting actin polymerization-related tension development.[3]

  • Airway Smooth Muscle: In the context of asthma, which is characterized by airway hyperresponsiveness, the PHD2/HIF-1α pathway is implicated. Studies have shown that PHD2 knockdown can worsen airway hyperresponsiveness in animal models of allergic airway inflammation.[6] This suggests that targeting PHD2 could be a potential therapeutic strategy for asthma.

  • Gastrointestinal Smooth Muscle: The role of PHD2 in gastrointestinal smooth muscle is the least explored area. Given the importance of hypoxia and cellular metabolism in gut function and disease, it is plausible that the PHD2/HIF-1α pathway plays a role in regulating gastrointestinal motility. Further research is needed to elucidate the specific functions of PHD2 in this tissue.

Conclusion

The study of PHD2 in smooth muscle pharmacology is a rapidly evolving field with significant potential for the development of novel therapeutics for a variety of diseases, including cardiovascular and respiratory disorders. The protocols and data presented here provide a foundation for researchers to investigate the intricate roles of the PHD2/HIF-1α signaling pathway in smooth muscle physiology and pathophysiology. As our understanding of this pathway expands, so too will the opportunities for innovative drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (D-Pro2, D-Trp7,9)-SP Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating off-target effects of the Substance P analog, (D-Pro2, D-Trp7,9)-SP. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results with (D-Pro2, D-Trp7,9)-SP are inconsistent with its expected role as a pure NK1 receptor antagonist. What could be the cause?

A1: (D-Pro2, D-Trp7,9)-SP has been reported to exhibit partial agonist activity at the neurokinin-1 (NK1) receptor.[1][2] This means that in addition to blocking the effects of Substance P, it can weakly activate the receptor itself, leading to unexpected downstream signaling. The observed effect can depend on the concentration of the compound used and the expression level of the NK1 receptor in your experimental system. At lower concentrations, you might observe some proliferative effects in certain cell lines.[1]

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a full concentration-response curve for (D-Pro2, D-Trp7,9)-SP alone in your assay system. This will help determine if it elicits a response in the absence of Substance P, indicative of agonist activity.

  • Competitive Antagonism Assay: Co-incubate a fixed concentration of Substance P with increasing concentrations of (D-Pro2, D-Trp7,9)-SP. A parallel rightward shift in the Substance P concentration-response curve without a change in the maximal response is indicative of competitive antagonism. However, a decrease in the maximal response may suggest non-competitive effects or partial agonism.

  • Alternative Antagonists: Consider using a different, structurally unrelated NK1 receptor antagonist to confirm that the observed effects are specific to your target.

Q2: I am observing an inflammatory or allergic-like response in my in vivo or cell-based experiments with (D-Pro2, D-Trp7,9)-SP. What is a potential off-target mechanism?

A2: (D-Pro2, D-Trp7,9)-SP has been shown to induce histamine release from mast cells.[3][4] This effect is independent of NK1 receptor antagonism and can lead to inflammatory responses, such as smooth muscle contraction, increased vascular permeability, and recruitment of immune cells.[3]

Troubleshooting Steps:

  • Histamine Release Assay: Directly measure histamine release from mast cells or basophils upon stimulation with (D-Pro2, D-Trp7,9)-SP. A detailed protocol for this assay is provided below.

  • Antihistamine Co-treatment: In your experiments, co-administer a histamine H1 receptor antagonist (e.g., mepyramine) with (D-Pro2, D-Trp7,9)-SP. If the unexpected inflammatory response is blocked, it strongly suggests the involvement of histamine release.[4]

  • Mast Cell-Deficient Models: If available, utilize mast cell-deficient animal models or cell co-culture systems to determine if the observed effect is mast cell-dependent.

Q3: How can I differentiate between NK1 receptor-mediated partial agonism and histamine release-induced effects?

A3: Differentiating between these two off-target effects requires a combination of pharmacological and cellular approaches.

Logical Flow for Differentiation:

G start Unexpected Cellular Response with (D-Pro2, D-Trp7,9)-SP q1 Is the response blocked by a structurally different NK1 antagonist? start->q1 a1_yes Likely NK1R-mediated (Partial Agonism) q1->a1_yes Yes a1_no Potentially an off-target effect q1->a1_no No q2 Is the response blocked by an H1 histamine receptor antagonist? a1_no->q2 a2_yes Likely due to Histamine Release q2->a2_yes Yes a2_no Other off-target effects may be involved q2->a2_no No

Troubleshooting Experimental Workflow

Q4: My results suggest potential crosstalk with other G-protein coupled receptors (GPCRs). How can I investigate this?

Troubleshooting Steps:

  • Receptor Screening Panels: If resources permit, screen (D-Pro2, D-Trp7,9)-SP against a commercially available panel of GPCRs to identify potential off-target binding.

  • Functional Assays for Common GPCR Signaling Pathways:

    • Calcium Mobilization Assay: To assess activation of Gq-coupled receptors.

    • cAMP Assay: To assess activation or inhibition of Gs or Gi-coupled receptors.

    • Detailed protocols for these assays are provided below.

  • Literature Review: Search for studies on Substance P analogs and their potential interactions with other neuropeptide or biogenic amine receptors.

Data Presentation

Table 1: Pharmacological Profile of (D-Pro2, D-Trp7,9)-SP at the NK1 Receptor

ParameterValueSpecies/TissueReference
pA2 6.1Guinea-pig isolated taenia coli[3]
Ki / IC50 Range 0.4 µM - 5 µMVaries (species, tissue, radioligand)[1]

Note: The binding affinity and antagonist potency of (D-Pro2, D-Trp7,9)-SP can vary depending on the experimental conditions. It is recommended to determine these values in your specific assay system.

Experimental Protocols

Histamine Release Assay

Objective: To quantify the amount of histamine released from mast cells upon stimulation with (D-Pro2, D-Trp7,9)-SP.

Materials:

  • Mast cell source (e.g., rat peritoneal mast cells, human mast cell line LAD2)

  • (D-Pro2, D-Trp7,9)-SP

  • Positive control (e.g., compound 48/80, anti-IgE)

  • Tyrode's buffer or other suitable buffer

  • Histamine ELISA kit

  • Microplate reader

Methodology:

  • Cell Preparation: Isolate and purify mast cells according to standard protocols. Resuspend cells in buffer at a concentration of 1-2 x 10^5 cells/mL.

  • Stimulation:

    • Pipette 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of buffer containing various concentrations of (D-Pro2, D-Trp7,9)-SP, positive control, or buffer alone (spontaneous release).

    • Incubate at 37°C for 30 minutes.

  • Termination and Histamine Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the released histamine.

  • Total Histamine: To determine the total histamine content, lyse an equal number of unstimulated cells with a cell lysis buffer or by freeze-thawing.

  • Quantification:

    • Measure the histamine concentration in the supernatants and the total histamine lysate using a histamine ELISA kit, following the manufacturer's instructions.

  • Calculation:

    • Percentage of histamine release = [(Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release)] x 100.

Calcium Mobilization Assay

Objective: To determine if (D-Pro2, D-Trp7,9)-SP activates Gq-coupled receptors, leading to an increase in intracellular calcium.

Materials:

  • Cells expressing the GPCR of interest (and potentially a promiscuous G protein like Gα16 to enable calcium signaling)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • (D-Pro2, D-Trp7,9)-SP

  • Positive control agonist for the receptor of interest

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the fluorescent calcium dye solution to each well and incubate in the dark at 37°C for 45-60 minutes.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the instrument's injection system to add (D-Pro2, D-Trp7,9)-SP or a positive control agonist.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the concentration of the compound to generate a concentration-response curve and determine the EC50.

cAMP Assay

Objective: To determine if (D-Pro2, D-Trp7,9)-SP modulates the activity of Gs or Gi-coupled receptors, leading to changes in intracellular cAMP levels.

Materials:

  • Cells expressing the GPCR of interest

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • (D-Pro2, D-Trp7,9)-SP

  • Positive control agonist/antagonist for the receptor of interest

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays)

  • Cell culture medium and plates

Methodology:

  • Cell Plating and Stimulation:

    • Seed cells in a suitable multi-well plate.

    • For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce a measurable level of cAMP.

    • Add various concentrations of (D-Pro2, D-Trp7,9)-SP or control compounds and incubate for the time recommended by the assay kit manufacturer.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the specific protocol of the chosen commercial assay kit.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the cAMP concentration in each sample from the standard curve.

    • For Gs-coupled receptors, an increase in cAMP indicates agonism.

    • For Gi-coupled receptors (in the presence of forskolin), a decrease in cAMP indicates agonism.

    • Plot the change in cAMP concentration against the compound concentration to determine EC50 or IC50 values.

Mandatory Visualizations

G cluster_NK1R NK1 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Full Agonist DPDTSP (D-Pro2, D-Trp7,9)-SP DPDTSP->NK1R Partial Agonist / Antagonist Gq Gq NK1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., contraction, proliferation) Ca_PKC->CellularResponse

Caption: NK1 Receptor Signaling Pathway.

G cluster_Histamine Histamine Release Pathway DPDTSP (D-Pro2, D-Trp7,9)-SP MastCell Mast Cell DPDTSP->MastCell Stimulation Degranulation Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine H1R H1 Receptor Histamine->H1R InflammatoryResponse Inflammatory Response (e.g., vasodilation, contraction) H1R->InflammatoryResponse

Caption: Histamine Release Off-Target Pathway.

G cluster_Workflow Experimental Workflow for Off-Target Investigation start Observe Unexpected Effect assay1 Functional Assay (e.g., Proliferation, Contraction) start->assay1 q1 Is the effect blocked by a specific NK1 antagonist? assay1->q1 res1 NK1-mediated (Partial Agonism) q1->res1 Yes assay2 Histamine Release Assay q1->assay2 No q2 Is histamine released? assay2->q2 res2 Histamine-mediated q2->res2 Yes assay3 GPCR Crosstalk Assays (Ca2+, cAMP) q2->assay3 No res3 Other GPCR-mediated assay3->res3

Caption: Troubleshooting Experimental Workflow.

References

Technical Support Center: Optimizing Pro-HD2 Concentration to Avoid Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pro-HD2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a specific focus on mitigating histamine release. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound might induce histamine release?

While specific data on this compound is emerging, compounds of a similar class often induce histamine release through the activation of specific receptors on mast cells, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is known to be activated by a variety of cationic peptides and small molecules, leading to mast cell degranulation and the release of inflammatory mediators, including histamine.[1][2][3]

Q2: Which cell lines are recommended for studying this compound-induced histamine release?

The human mast cell line LAD2 and the rat basophilic leukemia cell line RBL-2H3 are commonly used models.[4][5][6] LAD2 cells endogenously express MRGPRX2 and are a suitable model for studying IgE-independent degranulation.[2][7] RBL-2H3 cells are often used for studying IgE-dependent degranulation but can also be utilized to investigate other pathways of mast cell activation.[4][5][8]

Q3: How can I measure histamine release in my experiments?

Several methods are available for quantifying histamine release, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly specific and sensitive method that uses antibodies to detect histamine.[4][9][10]

  • Fluorometric Assays: These assays are based on the reaction of histamine with a reagent to produce a fluorescent product.[11]

  • Colorimetric Assays (β-hexosaminidase release): As β-hexosaminidase is co-released with histamine from mast cell granules, its activity can be measured as an indirect indicator of degranulation.[6][8]

Troubleshooting Guide: High Histamine Release

This guide provides a step-by-step approach to troubleshoot and optimize this compound concentration to minimize off-target histamine release.

Problem: Observed histamine release is higher than expected or desired.

Step 1: Confirm the Histamine Release Measurement

  • Validate your assay: Ensure your histamine detection assay is performing correctly by including appropriate positive and negative controls. For example, use a known histamine-releasing agent like Substance P or compound 48/80 as a positive control.[12][13]

  • Check for interference: Some compounds can interfere with the assay chemistry. Run a control with this compound in cell-free media to check for direct interference with the histamine measurement.

Step 2: Optimize this compound Concentration

  • Perform a dose-response curve: Test a wide range of this compound concentrations to determine the concentration at which histamine release becomes significant. This will help identify the optimal therapeutic window. Substance P, for example, induces histamine release from rat peritoneal mast cells at concentrations of 0.1-10 μM.[14] In human skin mast cells, dose-dependent histamine release is observed from 10⁻⁵ M to 5 x 10⁻⁴ M.[11]

  • Start with a low concentration: Based on the dose-response data, begin your experiments with the lowest effective concentration of this compound.

Step 3: Refine Experimental Conditions

  • Incubation time: Reduce the incubation time of this compound with the cells. Histamine release can be rapid, with a significant portion occurring within the first few minutes of stimulation.[14]

  • Cell density: Optimize the number of cells per well, as this can influence the magnitude of the response. A typical starting density for RBL-2H3 cells is 5x10⁴ cells per well in a 96-well plate.[4]

  • Temperature: Perform incubations at 37°C, as histamine release is an active cellular process that is temperature-dependent.[14]

Quantitative Data Summary

To provide a reference for optimizing your experiments, the following table summarizes the concentration-dependent effects of Substance P, a well-characterized histamine-releasing peptide that acts via MRGPRX2, on mast cell degranulation.

CompoundCell TypeConcentration RangeEffect on Histamine/Mediator ReleaseReference
Substance PRat Peritoneal Mast Cells0.1 - 10 µMInduces histamine release.[14]
Substance PHuman Skin Mast Cells10⁻⁵ - 5x10⁻⁴ MDose-dependent histamine release.[11]
Substance PLAD2 Human Mast Cells1 - 5 µMSignificant histamine and β-hexosaminidase release.[2]
Substance PHuman Pulmonary Mast Cells50 µMSignificant histamine release.[15]
Substance PLAD2 Human Mast Cells0.01 - 10 µMConcentration-dependent VEGF secretion.[16]

Experimental Protocols

Protocol 1: Mast Cell Culture and Stimulation (LAD2 Cells)

  • Cell Culture: Culture LAD2 cells in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF).[7]

  • Seeding: Seed LAD2 cells at a density of 1 x 10⁵ cells per well in a 96-well plate.

  • Starvation (Optional): For some assays, serum-starve the cells for 2-4 hours prior to stimulation.

  • Stimulation: Wash the cells with a suitable buffer (e.g., Tyrode's buffer). Add varying concentrations of this compound (or Substance P as a positive control) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[7]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for histamine analysis.

Protocol 2: Histamine Release Measurement by ELISA

  • Reagent Preparation: Prepare all reagents, standards, and samples as described in the commercial ELISA kit manual.[9]

  • Assay Procedure:

    • Add standards and collected cell culture supernatants to the wells of the histamine ELISA plate.

    • Add the enzyme conjugate to the wells.

    • Incubate the plate as per the manufacturer's instructions (typically 45 minutes at room temperature).[9]

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm).[4]

  • Data Analysis: Calculate the histamine concentration in the samples by comparing their absorbance to the standard curve. Express histamine release as a percentage of total histamine (determined by lysing an equal number of cells).

Visualizations

ProHD2_Signaling_Pathway cluster_cell Mast Cell This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds to G-protein G-protein MRGPRX2->G-protein Activates PLC Phospholipase C G-protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine

Caption: this compound induced histamine release signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Mast Cells (e.g., LAD2) Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Prepare_ProHD2 Prepare Serial Dilutions of this compound Seed_Plate->Prepare_ProHD2 Add_ProHD2 Add this compound to Cells Prepare_ProHD2->Add_ProHD2 Incubate Incubate at 37°C Add_ProHD2->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Histamine_Assay Perform Histamine Assay (e.g., ELISA) Collect_Supernatant->Histamine_Assay Analyze_Data Analyze Data & Determine Optimal Concentration Histamine_Assay->Analyze_Data

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree High_Histamine High Histamine Release Observed Check_Assay Is the Assay Validated? High_Histamine->Check_Assay No_Assay Validate Assay: - Run Positive/Negative Controls - Check for Compound Interference Check_Assay->No_Assay No Yes_Assay Yes Check_Assay->Yes_Assay Dose_Response Perform Dose-Response Curve Yes_Assay->Dose_Response Optimize_Conc Identify Lowest Effective Concentration Dose_Response->Optimize_Conc Refine_Conditions Still High Release? Optimize_Conc->Refine_Conditions No_Refine Use Optimal Concentration Refine_Conditions->No_Refine No Yes_Refine Refine Experimental Conditions: - Reduce Incubation Time - Optimize Cell Density Refine_Conditions->Yes_Refine Yes

Caption: Troubleshooting decision tree for high histamine release.

References

Navigating the Challenges of (D-Pro2, D-Trp7,9)-SP: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals often encounter hurdles with the stability and solubility of the Substance P antagonist, (D-Pro2, D-Trp7,9)-SP. This technical support center provides troubleshooting guidance and frequently asked questions to facilitate smoother experimentation and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized (D-Pro2, D-Trp7,9)-SP?

A1: For most in vitro applications, sterile, deionized water or a buffer solution (e.g., PBS) is recommended for initial reconstitution. For compounds that are difficult to dissolve in aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO) can be used to create a concentrated stock solution, which can then be further diluted in aqueous media. The conformation of (D-Pro2, D-Trp7,9)-SP is solvent-dependent, forming beta-turns in water and DMSO.[1]

Q2: What is the maximum soluble concentration of (D-Pro2, D-Trp7,9)-SP in aqueous solutions?

A2: While specific quantitative data is limited, studies have successfully used (D-Pro2, D-Trp7,9)-SP in cell culture at concentrations up to 100 µM. It is advisable to start with a lower concentration and gradually increase it to determine the solubility limit in your specific experimental setup.

Q3: How should I store the lyophilized powder and reconstituted solutions of (D-Pro2, D-Trp7,9)-SP?

A3: Lyophilized (D-Pro2, D-Trp7,9)-SP should be stored at -20°C for long-term stability. Upon reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for short-term use (a few days), at 4°C.

Q4: What are the potential stability issues with (D-Pro2, D-Trp7,9)-SP in solution?

A4: Peptides, in general, are susceptible to degradation in solution. The presence of two tryptophan residues in (D-Pro2, D-Trp7,9)-SP makes it prone to oxidation. Additionally, degradation can occur due to proteolysis if the solution is contaminated with proteases. The stability is also pH and temperature-dependent.

Q5: How can I assess the stability of my (D-Pro2, D-Trp7,9)-SP solution?

A5: The stability of your peptide solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peptide peak and the appearance of new peaks over time indicate degradation.

Troubleshooting Guides

Problem: The lyophilized powder does not dissolve completely in water.
Possible Cause Solution
Low Solubility in Pure Water Try sonicating the solution for a few minutes. If solubility is still an issue, consider reconstituting in a small amount of DMSO first, then diluting with your aqueous buffer. Note that high concentrations of DMSO may affect cellular experiments.
Incorrect pH The solubility of peptides is often pH-dependent. Try adjusting the pH of the solution slightly. For basic peptides, dissolving in a slightly acidic solution (e.g., water with a small amount of acetic acid) may help. Conversely, acidic peptides may dissolve better in a slightly basic solution.
Aggregation Peptides can sometimes aggregate. Gentle vortexing or sonication can help to break up aggregates.
Problem: I am observing a loss of biological activity in my experiments over time.
Possible Cause Solution
Peptide Degradation Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by storing the peptide in single-use aliquots. Protect solutions from light, especially those containing photosensitive amino acids like tryptophan.
Oxidation Use degassed buffers for reconstitution and store solutions under an inert gas like nitrogen or argon to minimize oxidation.
Adsorption to Surfaces Peptides can adsorb to plastic or glass surfaces. Using low-protein-binding tubes and pipette tips can help to minimize this issue.
Protease Contamination Use sterile, protease-free water and buffers for reconstitution. If working with biological samples that may contain proteases, consider adding protease inhibitors.

Quantitative Data Summary

Solubility Data

Solvent Reported Solubility Notes
Water / Aqueous BuffersSoluble up to at least 100 µM for cell culture applications.Solubility can be influenced by pH and the presence of salts.
DMSOGenerally good solubility.Often used to prepare concentrated stock solutions.

Stability Profile

Condition Stability Recommendation
Lyophilized Powder (-20°C)Stable for months to years.Store in a desiccator to protect from moisture.
Aqueous Solution (-20°C)Stable for several weeks to months when aliquoted.Avoid repeated freeze-thaw cycles.
Aqueous Solution (4°C)Stable for a few days.Recommended for short-term storage only.
Aqueous Solution (Room Temp.)Prone to degradation within hours to days.Prepare fresh before use.

Experimental Protocols

Protocol for Reconstitution of (D-Pro2, D-Trp7,9)-SP
  • Equilibration: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of sterile, cold solvent (e.g., sterile water or DMSO) to the vial. Use a calibrated micropipette for accuracy.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonicate the solution for a few minutes in a water bath sonicator.

  • Aliquoting: Once fully dissolved, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or below.

Protocol for Assessing the Stability of (D-Pro2, D-Trp7,9)-SP Solution using HPLC
  • Sample Preparation: Prepare a solution of (D-Pro2, D-Trp7,9)-SP at a known concentration in the desired buffer.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable reversed-phase HPLC column (e.g., C18). Run a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). Record the chromatogram and the area of the main peptide peak.

  • Incubation: Incubate the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the area of the main peptide peak at each time point to the initial peak area. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the remaining peptide at each time point.

Visualizations

Substance_P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates DPro2_DTrp79_SP (D-Pro2, D-Trp7,9)-SP DPro2_DTrp79_SP->NK1R Antagonist (Blocks Binding) G_Protein Gq/11 NK1R->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Signaling Downstream Signaling (e.g., MAPK activation) Ca_release->Signaling Contributes to PKC->Signaling Leads to

Caption: Substance P Signaling Pathway and Antagonism by (D-Pro2, D-Trp7,9)-SP.

Peptide_Stability_Workflow start Start reconstitute Reconstitute Peptide in desired buffer start->reconstitute initial_hplc Analyze T=0 sample by HPLC reconstitute->initial_hplc incubate Incubate solution at specified conditions (e.g., 4°C, 25°C, 37°C) initial_hplc->incubate time_points Withdraw aliquots at pre-defined time points incubate->time_points hplc_analysis Analyze aliquots by HPLC time_points->hplc_analysis data_analysis Compare peak areas to T=0 and calculate degradation hplc_analysis->data_analysis end End data_analysis->end Solubility_Troubleshooting start Problem: Peptide won't dissolve is_aqueous Solvent is aqueous? start->is_aqueous try_dmso Try reconstituting in a small amount of DMSO, then dilute. is_aqueous->try_dmso No sonicate Gently sonicate the solution is_aqueous->sonicate Yes try_dmso->sonicate check_ph Is pH optimal for solubility? sonicate->check_ph adjust_ph Adjust pH slightly (acidic for basic peptides, basic for acidic peptides) check_ph->adjust_ph No still_issue Still not dissolved? check_ph->still_issue Yes adjust_ph->still_issue consult_literature Consult literature for similar peptides or contact technical support still_issue->consult_literature Yes success Success: Peptide dissolved still_issue->success No

References

Interpreting partial agonist activity of Pro-HD2 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pro-HD2. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments related to the partial agonist activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel investigational compound that acts as a partial agonist at the G-protein coupled receptor (GPCR), Target Receptor X (TRX). As a partial agonist, this compound binds to and activates TRX, but with lower efficacy than the endogenous full agonist. This means that even at saturating concentrations, this compound will elicit a submaximal response compared to the natural ligand.[1][2]

Q2: What is the therapeutic rationale for developing a partial agonist like this compound?

Partial agonists can offer a more controlled and sustained physiological response compared to full agonists. By providing a "ceiling" to the level of receptor activation, they may reduce the risk of overstimulation and associated side effects.[3][4] In the presence of high concentrations of the endogenous agonist, a partial agonist can also act as a competitive antagonist, dampening excessive signaling.[1]

Q3: How does the partial agonism of this compound differ from biased agonism?

Partial agonism refers to the reduced efficacy of a ligand in activating all signaling pathways coupled to a receptor, relative to a full agonist.[5][6][7] Biased agonism, on the other hand, describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[6][8] While this compound is primarily characterized as a partial agonist, it is essential to profile its activity across multiple downstream pathways to assess for any potential bias.

Troubleshooting Guides

Q1: Why am I observing a lower than expected maximal response with this compound in my cAMP assay?

This is the expected behavior of a partial agonist. This compound is designed to produce a submaximal response compared to the full agonist. However, if the response is significantly lower than anticipated based on reference data, consider the following:

  • Cell Line and Receptor Expression Levels: The observed efficacy of a partial agonist can be highly dependent on the receptor expression level in your cell system.[9] In systems with low receptor reserve, the response to a partial agonist may be minimal.

  • Agonist Purity and Concentration: Verify the purity and concentration of your this compound stock solution. Degradation or inaccurate concentration can lead to a diminished response.

  • Assay Conditions: Ensure that your assay conditions (e.g., incubation time, temperature, cell density) are optimized and consistent.

Q2: In my β-arrestin recruitment assay, this compound shows very weak or no activity, while it has a measurable effect in the G-protein pathway. Is this biased agonism?

While this could be indicative of G-protein bias, it can also be a manifestation of partial agonism, especially if the β-arrestin pathway has a lower signal amplification than the G-protein pathway in your assay system.[5][6] To distinguish between these possibilities:

  • Conduct a thorough dose-response analysis: Compare the Emax and EC50 values of this compound in both pathways relative to a full agonist.

  • Use a reference biased ligand: If available, include a known biased ligand for TRX in your experiments for comparison.

  • Consider system bias: The observed bias can be influenced by the specific cell line and assay technology used.[8]

Q3: The dose-response curve for this compound in my calcium mobilization assay is bell-shaped. What could be the cause?

A bell-shaped dose-response curve can occur for several reasons:

  • Receptor Desensitization/Internalization: At high concentrations, this compound might be causing rapid receptor desensitization or internalization, leading to a decrease in the signal at later time points.

  • Off-Target Effects: At higher concentrations, this compound may be interacting with other receptors or cellular components that produce an opposing effect.[10]

  • Compound Cytotoxicity: High concentrations of the compound may be toxic to the cells, leading to a reduced signal. Perform a cell viability assay to rule this out.

Data Presentation

The following tables summarize hypothetical data for this compound in key functional assays, compared to a full agonist and a neutral antagonist for Target Receptor X (TRX).

Table 1: In Vitro Potency and Efficacy of this compound in a cAMP Accumulation Assay

CompoundEC50 (nM)Emax (% of Full Agonist)
Full Agonist 10100
This compound 5060
Antagonist N/A0

Table 2: In Vitro Potency and Efficacy of this compound in a β-Arrestin Recruitment Assay

CompoundEC50 (nM)Emax (% of Full Agonist)
Full Agonist 25100
This compound 12045
Antagonist N/A0

Experimental Protocols

1. cAMP Accumulation Assay

This protocol is for a homogenous time-resolved fluorescence (HTRF) based assay.

  • Cell Plating: Seed CHO cells stably expressing TRX at a density of 5,000 cells/well in a 384-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound, a full agonist, and an antagonist. Add the compounds to the cells and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add a lysis buffer containing HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[11]

  • Signal Measurement: After a 1-hour incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

2. β-Arrestin Recruitment Assay

This protocol utilizes an enzyme fragment complementation (EFC) assay.

  • Cell Plating: Use a cell line co-expressing TRX fused to a small enzyme fragment (PK) and β-arrestin fused to the larger enzyme acceptor (EA). Seed at an appropriate density in a 384-well plate.[12]

  • Compound Stimulation: Add serial dilutions of this compound and control compounds to the cells and incubate for 90 minutes at 37°C.

  • Detection: Add the EFC substrate and incubate for 60 minutes in the dark.

  • Luminescence Reading: Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.[12]

3. Calcium Mobilization Assay

This protocol is for a fluorescent-based assay to measure intracellular calcium.

  • Cell Preparation: Plate HEK293 cells expressing TRX in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[13][14]

  • Compound Injection and Reading: Use a fluorescence plate reader with an injection system to add this compound and control compounds while simultaneously measuring the fluorescence intensity over time. The change in fluorescence corresponds to the increase in intracellular calcium.[15]

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRX TRX (GPCR) This compound->TRX Binds G_protein G-protein (αβγ) TRX->G_protein Activates Beta_Arrestin β-Arrestin TRX->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Beta_Arrestin->Cellular_Response Mediates Experimental_Workflow start Start: Hypothesis This compound is a partial agonist at TRX cell_culture Cell Line Preparation (e.g., CHO-TRX) start->cell_culture binding_assay Binding Assay (Determine Affinity - Ki) cell_culture->binding_assay functional_assays Functional Assays (cAMP, β-Arrestin, Ca2+) cell_culture->functional_assays data_analysis Data Analysis (Compare to Full Agonist) binding_assay->data_analysis dose_response Dose-Response Curves (Determine EC50 and Emax) functional_assays->dose_response dose_response->data_analysis conclusion Conclusion Confirm Partial Agonism data_analysis->conclusion Troubleshooting_Logic start Unexpected Result (e.g., low Emax) check_reagents Check Reagent Integrity (this compound, controls) start->check_reagents check_cells Verify Cell Health & Receptor Expression start->check_cells check_protocol Review Assay Protocol (Incubation times, etc.) start->check_protocol outcome1 Re-run with fresh reagents check_reagents->outcome1 outcome2 Optimize cell conditions or use different clone check_cells->outcome2 outcome3 Adjust protocol parameters check_protocol->outcome3

References

How to control for histamine-mediated effects of (D-Pro2, D-Trp7,9)-SP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (D-Pro2, D-Trp7,9)-SP. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for the histamine-mediated effects of this compound during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is (D-Pro2, D-Trp7,9)-SP and what are its known off-target effects?

A1: (D-Pro2, D-Trp7,9)-SP is a synthetic analog of Substance P (SP). It is primarily used in research as a competitive antagonist for the neurokinin-1 (NK1) receptor, the main receptor for Substance P.[1][2] However, a significant and well-documented off-target effect is its ability to induce histamine release from mast cells.[1][2][3] This means that some of the physiological responses observed after administering (D-Pro2, D-Trp7,9)-SP may not be due to its intended NK1 receptor blockade, but rather due to the activation of histamine receptors by the released histamine. This compound is also known to have some partial agonist activity in certain tissues.[4][5]

Q2: In my experiment, I'm observing potent vasodilation and plasma extravasation after applying (D-Pro2, D-Trp7,9)-SP. How can I determine if this is a histamine-mediated side effect?

A2: This is a classic example of a potential confounding effect. Both the blockade of Substance P's effects and the release of histamine can influence vascular responses. Histamine is a potent vasodilator and increases capillary permeability. To dissect these effects, you need to design a control experiment using histamine receptor antagonists. If the observed vasodilation is significantly reduced or eliminated in the presence of a histamine H1 receptor antagonist, it strongly suggests that the effect is primarily mediated by histamine release.

The workflow below illustrates the dual action of the compound and the potential for misinterpretation if the histamine-releasing property is not accounted for.

G cluster_0 Experimental Observation cluster_1 Potential Mechanisms cluster_2 Downstream Effects Compound (D-Pro2, D-Trp7,9)-SP NK1R_Block Blocks NK1 Receptor Compound->NK1R_Block Intended Effect Mast_Cell Activates Mast Cells Compound->Mast_Cell Off-Target Effect Physiological_Response Observed Physiological Response (e.g., Vasodilation) NK1R_Block->Physiological_Response Contributes to... Histamine Histamine Release Mast_Cell->Histamine H1R Activates H1 Receptors Histamine->H1R H1R->Physiological_Response Contributes to...

Figure 1. Dual mechanism of action for (D-Pro2, D-Trp7,9)-SP.

Q3: What are the recommended experimental controls to isolate the NK1 antagonist effects of (D-Pro2, D-Trp7,9)-SP from its histamine-releasing effects?

A3: The most effective control is the co-administration of histamine receptor antagonists. By blocking the receptors for histamine, you can effectively negate its contribution to the observed physiological response.

Primary Controls:

  • H1 Receptor Antagonist: Pre-treat the tissue preparation (in vitro) or animal (in vivo) with a selective H1 receptor antagonist (e.g., mepyramine, cetirizine). Studies have shown that smooth muscle contractions induced by (D-Pro2, D-Trp7,9)-SP can be abolished by blocking H1 receptors.[1][2]

  • Mast Cell Depletion: Use a mast cell degranulating agent like Compound 48/80 to deplete histamine stores prior to the experiment.[1][2] If the response to (D-Pro2, D-Trp7,9)-SP is diminished after mast cell depletion, it confirms the involvement of mast cell mediators.

  • Mast Cell Stabilizer: Pre-treatment with a mast cell stabilizer (e.g., cromolyn sodium, ketotifen) can prevent the release of histamine and other mediators.

The following diagram outlines a logical workflow for troubleshooting these off-target effects.

G Start Experiment with (D-Pro2, D-Trp7,9)-SP Observe Observe Unexpected Effect (e.g., Inflammation, Contraction) Start->Observe Hypothesis Hypothesis: Effect is Histamine-Mediated Observe->Hypothesis Control_Exp Redo Experiment with Controls Hypothesis->Control_Exp Control_H1 Pre-treat with H1 Antagonist (e.g., Mepyramine) Control_Exp->Control_H1 Control_Stab Pre-treat with Mast Cell Stabilizer (e.g., Cromolyn) Control_Exp->Control_Stab Result Analyze Results Control_H1->Result Control_Stab->Result Effect_Abolished Effect is Diminished or Abolished Result->Effect_Abolished Yes Effect_Persists Effect Persists Result->Effect_Persists No Conclusion_H Conclusion: Effect is Histamine-Mediated. Interpret data accordingly. Effect_Abolished->Conclusion_H Conclusion_NK1 Conclusion: Effect is likely NK1-related or involves other mediators. Effect_Persists->Conclusion_NK1 G cluster_0 Agonist & Receptor cluster_1 Signal Transduction cluster_2 Downstream Effect SP Substance P or Agonist NK1R NK1 Receptor SP->NK1R Gq_1 Gαq NK1R->Gq_1 Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_2 Gαq H1R->Gq_2 PLC_1 PLC Gq_1->PLC_1 PLC_2 PLC Gq_2->PLC_2 IP3_1 IP3 PLC_1->IP3_1 IP3_2 IP3 PLC_2->IP3_2 Ca ↑ [Ca²⁺]i IP3_1->Ca IP3_2->Ca Response Cellular Response (e.g., Contraction, Exocytosis) Ca->Response

References

Technical Support Center: Overcoming Poor Bioavailability of Peptide Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of peptide antagonists, using the hypothetical peptide Pep-Ant-X as an illustrative model. Pep-Ant-X is a novel decapeptide designed to antagonize the "Receptor-Y," a key component in an inflammatory signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of peptide antagonists like Pep-Ant-X?

A1: The poor bioavailability of peptide antagonists stems from several inherent properties:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases and peptidases in the gastrointestinal tract, blood, and various tissues.

  • Poor Membrane Permeability: The hydrophilic nature and often high molecular weight of peptides hinder their ability to passively diffuse across cell membranes, such as the intestinal epithelium.

  • Rapid Renal Clearance: Due to their relatively small size, many peptides are quickly filtered out of the bloodstream by the kidneys and excreted.

  • Low Solubility: Some peptides may have poor solubility in aqueous physiological environments, which can limit their absorption.

Q2: What are the initial steps to consider for improving the bioavailability of a new peptide antagonist?

A2: A systematic approach is recommended:

  • Characterize the Baseline: First, establish the in vitro and in vivo baseline properties of the unmodified peptide, including its receptor binding affinity, potency in cell-based assays, and pharmacokinetic profile in an animal model.

  • Identify the Primary Barrier: Determine the main reason for poor bioavailability. Is it rapid degradation, poor absorption, or rapid clearance? This will guide the selection of an appropriate enhancement strategy.

  • Select a Modification Strategy: Based on the identified barrier, choose a suitable strategy. For degradation issues, consider chemical modifications. For absorption challenges, formulation strategies or alternative delivery routes may be more effective.

  • Evaluate the Modified Peptide: Synthesize or formulate the modified peptide and repeat the characterization experiments to assess the impact of the changes on both bioavailability and antagonist activity.

Troubleshooting Guides

Issue 1: Low in vivo efficacy despite high in vitro potency.
  • Possible Cause: Rapid degradation of the peptide in circulation or poor penetration to the target tissue.

  • Troubleshooting Steps:

    • Assess Peptide Stability: Incubate the peptide in plasma and relevant tissue homogenates to determine its degradation rate.

    • Chemical Modifications:

      • PEGylation: Covalently attaching polyethylene glycol (PEG) can shield the peptide from enzymatic degradation and reduce renal clearance.[1]

      • Lipidation: Attaching a fatty acid chain can enhance plasma protein binding, extending the peptide's half-life.

      • Terminal Modifications: Capping the N-terminus (e.g., with acetylation) and C-terminus (e.g., with amidation) can block exopeptidase activity.[2]

      • D-Amino Acid Substitution: Replacing L-amino acids at cleavage sites with non-natural D-amino acids can increase resistance to proteolysis.[2]

    • Formulation Strategies:

      • Encapsulation: Using liposomes or polymeric nanoparticles can protect the peptide from degradation and facilitate targeted delivery.[3]

Issue 2: Inconsistent results in oral administration studies.
  • Possible Cause: High variability in gastrointestinal absorption.

  • Troubleshooting Steps:

    • Use of Permeation Enhancers: Co-administer the peptide with agents that transiently open the tight junctions of the intestinal epithelium.

    • Formulation with Enzyme Inhibitors: Include protease inhibitors in the formulation to reduce degradation in the gut.[4]

    • Mucoadhesive Polymers: Formulating the peptide with mucoadhesive polymers can increase its residence time at the absorption site.[3]

Data on Bioavailability Enhancement Strategies for Pep-Ant-X

The following tables present illustrative data comparing the properties of the unmodified Pep-Ant-X with versions incorporating different bioavailability enhancement strategies.

Table 1: In Vitro Characterization of Modified Pep-Ant-X

Peptide VersionReceptor Binding Affinity (Ki, nM)In Vitro Potency (IC50, nM)Plasma Stability (t1/2, min)
Unmodified Pep-Ant-X5.215.810
PEGylated Pep-Ant-X10.535.2> 240
Lipidated Pep-Ant-X6.118.5180
N/C-Terminally Capped5.516.245

Table 2: Pharmacokinetic Parameters of Modified Pep-Ant-X Following Intravenous Administration

Peptide VersionHalf-life (t1/2, h)Volume of Distribution (Vd, L/kg)Clearance (CL, L/h/kg)
Unmodified Pep-Ant-X0.50.20.5
PEGylated Pep-Ant-X120.10.01
Lipidated Pep-Ant-X80.50.05
N/C-Terminally Capped1.50.20.2

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of Pep-Ant-X and its analogs to Receptor-Y.

  • Materials:

    • Membrane preparation from cells overexpressing Receptor-Y.

    • Radiolabeled ligand for Receptor-Y.

    • Pep-Ant-X and its modified versions.

    • Binding buffer.

    • Scintillation counter.

  • Method:

    • Prepare a series of dilutions of the unlabeled peptide (Pep-Ant-X or analog).

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and the diluted unlabeled peptide.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Filter the contents of each well and wash to separate bound from free radioligand.

    • Measure the radioactivity of the bound ligand on the filter using a scintillation counter.

    • Calculate the Ki value from the competition binding curve.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the key pharmacokinetic parameters of Pep-Ant-X and its analogs.

  • Materials:

    • Test peptide (Pep-Ant-X or analog).

    • Rodent model (e.g., Sprague-Dawley rats).

    • Vehicle for administration (e.g., saline).

    • Blood collection supplies.

    • LC-MS/MS for peptide quantification.

  • Method:

    • Administer a single dose of the peptide to a cohort of rats via intravenous (IV) injection.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of the peptide in each plasma sample using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time curve.

    • Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance using appropriate software.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor-Y Receptor-Y Ligand->Receptor-Y Activates Pep-Ant-X Pep-Ant-X Pep-Ant-X->Receptor-Y Antagonizes G-Protein G-Protein Receptor-Y->G-Protein Activates Effector_Enzyme Effector_Enzyme G-Protein->Effector_Enzyme Activates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generates Downstream_Kinase Downstream_Kinase Second_Messenger->Downstream_Kinase Activates Inflammatory_Response Inflammatory_Response Downstream_Kinase->Inflammatory_Response Leads to

Caption: Signaling pathway of Receptor-Y and the antagonistic action of Pep-Ant-X.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Peptide_Design Peptide_Design Synthesis_Purification Synthesis_Purification Peptide_Design->Synthesis_Purification Receptor_Binding Receptor_Binding Synthesis_Purification->Receptor_Binding Test Compound Cell_Assay Cell_Assay Receptor_Binding->Cell_Assay Plasma_Stability Plasma_Stability Cell_Assay->Plasma_Stability PK_Study PK_Study Plasma_Stability->PK_Study Select Candidate PD_Model PD_Model PK_Study->PD_Model Data_Analysis Data_Analysis PD_Model->Data_Analysis

Caption: General experimental workflow for evaluating modified peptide antagonists.

References

Addressing the non-specific binding of (D-Pro2, D-Trp7,9)-SP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the substance P antagonist, (D-Pro2, D-Trp7,9)-SP.

Frequently Asked Questions (FAQs)

Q1: What is (D-Pro2, D-Trp7,9)-SP and what is its primary mechanism of action?

(D-Pro2, D-Trp7,9)-SP is a synthetic analogue of Substance P (SP) that acts as a competitive antagonist of the neurokinin-1 receptor (NK1R).[1][2][3] By binding to NK1R, it blocks the physiological effects of Substance P, which is involved in various processes including inflammation, pain transmission, and smooth muscle contraction.[1][2]

Q2: I am observing effects that are not consistent with NK1R antagonism. What could be the cause?

(D-Pro2, D-Trp7,9)-SP has been reported to have off-target effects, most notably the ability to induce histamine release from mast cells.[1][3] This can lead to physiological responses such as smooth muscle contraction, which may be misinterpreted as partial agonist activity. It is crucial to consider and control for this possibility in your experimental design.

Q3: At what concentrations is (D-Pro2, D-Trp7,9)-SP typically used in in vitro studies?

The effective concentration of (D-Pro2, D-Trp7,9)-SP can vary depending on the cell type and experimental conditions. In studies on cancer cell lines, concentrations ranging from 25 µM to 100 µM have been used.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q4: Can (D-Pro2, D-Trp7,9)-SP act as a partial agonist?

Some studies have suggested that (D-Pro2, D-Trp7,9)-SP may exhibit partial agonist activity, particularly in causing contraction of certain smooth muscle preparations.[6] However, this effect is often attributed to its histamine-releasing properties rather than direct agonism at the NK1R.[1][3]

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Symptoms:

  • High signal in the presence of a saturating concentration of unlabeled ligand.

  • Low specific binding signal (Total Binding - Non-Specific Binding).

  • Difficulty in achieving saturation in saturation binding experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Guidance
Suboptimal Buffer Composition Optimize buffer pH and ionic strength.The charge of (D-Pro2, D-Trp7,9)-SP and its interaction with surfaces can be pH-dependent. Test a range of pH values around the physiological pH (e.g., 7.0-7.8). Increasing the salt concentration (e.g., with 100-200 mM NaCl) can reduce electrostatic interactions that contribute to non-specific binding.
Interaction with Assay Plastics/Filters Use low-binding plates and pre-treat filters.Peptides can adhere to standard polystyrene plates. Use polypropylene or specially treated low-binding plates. Pre-soaking filter mats (e.g., GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce non-specific binding of the peptide to the filter.
Presence of Proteases Add protease inhibitors to your assay buffer.Cell and tissue preparations can contain proteases that may degrade the peptide. Include a broad-spectrum protease inhibitor cocktail in your binding buffer to ensure the stability of (D-Pro2, D-Trp7,9)-SP throughout the incubation.
Inadequate Blocking Agents Incorporate a blocking agent in the assay buffer.Bovine Serum Albumin (BSA) is a commonly used blocking agent to reduce non-specific binding. Start with a concentration of 0.1% (w/v) BSA in your binding buffer and optimize as needed. For some systems, other blocking agents like casein or non-fat dry milk might be effective.
Issue 2: Unexplained Physiological Responses in Cell-Based or Tissue Assays

Symptoms:

  • Observation of a cellular or tissue response (e.g., smooth muscle contraction, calcium influx) in the absence of an NK1R agonist.

  • Inconsistent or paradoxical effects of the antagonist.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Guidance
Histamine Release Include a histamine H1 receptor antagonist as a control.The observed effect may be due to histamine release from mast cells present in the tissue preparation. Pre-incubate the tissue with a histamine H1 receptor antagonist, such as mepyramine (1 µM), before adding (D-Pro2, D-Trp7,9)-SP. A reduction in the response in the presence of the H1 antagonist would indicate a histamine-mediated effect.[1][3]
Partial Agonist Activity Perform a functional assay in a system with a robust NK1R-mediated response.To distinguish between partial agonism and other non-specific effects, use a cell line overexpressing NK1R and measure a downstream signaling event (e.g., calcium mobilization or ERK phosphorylation) in response to (D-Pro2, D-Trp7,9)-SP alone. A dose-dependent increase in the signal would suggest partial agonist activity.
Solvent Effects Run a vehicle control.Ensure that the solvent used to dissolve (D-Pro2, D-Trp7,9)-SP (e.g., DMSO) is not causing the observed effects. Always include a vehicle control at the same final concentration as in the experimental conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NK1R

This protocol is a general guideline and should be optimized for your specific experimental system.

Materials:

  • Cell membranes or tissue homogenates expressing NK1R.

  • Radiolabeled Substance P (e.g., [³H]-Substance P).

  • (D-Pro2, D-Trp7,9)-SP.

  • Unlabeled Substance P (for determining non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, with protease inhibitors.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well low-binding plates.

  • Glass fiber filter mats (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of (D-Pro2, D-Trp7,9)-SP in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or unlabeled Substance P (1 µM final concentration, for non-specific binding) or your (D-Pro2, D-Trp7,9)-SP dilution.

    • 50 µL of radiolabeled Substance P (at a concentration close to its Kd).

    • 100 µL of membrane preparation (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the PEI-soaked glass fiber filter mat using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filter mats and place them in scintillation vials.

  • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the (D-Pro2, D-Trp7,9)-SP concentration to determine the IC₅₀.

Protocol 2: Basophil Histamine Release Assay

This protocol is adapted for testing the histamine-releasing properties of (D-Pro2, D-Trp7,9)-SP.

Materials:

  • Heparinized whole blood from a healthy donor.

  • (D-Pro2, D-Trp7,9)-SP.

  • Positive control (e.g., anti-IgE antibody).

  • Spontaneous release control (buffer only).

  • Release Buffer (e.g., PIPES-buffered saline with Ca²⁺ and Mg²⁺).

  • Glass tubes (12 x 75 mm).

  • Water bath at 37°C.

  • Centrifuge.

  • Histamine ELISA kit.

Procedure:

  • Prepare a dilution series of (D-Pro2, D-Trp7,9)-SP in release buffer.

  • In glass tubes, add 50 µL of heparinized whole blood.

  • Add 50 µL of the (D-Pro2, D-Trp7,9)-SP dilution, positive control, or buffer (for spontaneous release).

  • Incubate the tubes in a 37°C water bath for 60 minutes.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the tubes at 700 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for histamine measurement.

  • Determine the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of histamine release relative to the total histamine content of the cells (determined by cell lysis).

Visualizations

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist (D-Pro2, D-Trp7,9)-SP (Antagonist) Antagonist->NK1R Binds & Blocks Gq Gq protein PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ (intracellular) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Proliferation, Inflammation) Ca->Downstream ERK ERK PKC->ERK ERK->Downstream

Caption: NK1R signaling pathway and the antagonistic action of (D-Pro2, D-Trp7,9)-SP.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Buffer Optimize Buffer? (pH, Ionic Strength) Start->Buffer Plastics Use Low-Binding Plates & Pre-treat Filters? Buffer->Plastics Yes End Re-evaluate Non-Specific Binding Buffer->End No, already optimized Protease Add Protease Inhibitors? Plastics->Protease Yes Plastics->End No, already in use Blocking Incorporate Blocking Agent? (e.g., BSA) Protease->Blocking Yes Protease->End No, already included Blocking->End Yes

Caption: Troubleshooting workflow for high non-specific binding.

References

Pro-HD2 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Pro-HD2 and what is its primary application in research?

Based on available information, "this compound" does not correspond to a recognized product, technology, or experimental model within the scientific research and drug development community. Search results for this term are predominantly associated with the video game "Helldivers 2" and the "GoPro HD HERO2" camera. It is possible that "this compound" is an internal designation for a project or compound not yet in the public domain. Researchers should verify the official nomenclature of the product or technology .

Q2: I am experiencing high variability in my experimental results when using a product labeled "this compound". What are the common causes?

Without specific information on the nature of "this compound," it is impossible to provide a targeted troubleshooting guide. However, general sources of experimental variability in life sciences research include:

  • Reagent Quality and Consistency: Lot-to-lot variation in biological reagents is a common source of irreproducibility.

  • Cell Line Integrity: Passage number, cell line misidentification, and contamination can lead to inconsistent results.

  • Experimental Protocol Adherence: Minor deviations from the established protocol can introduce significant variability.

  • Environmental Factors: Changes in temperature, humidity, and CO2 levels can impact experimental outcomes.

  • Operator-Dependent Variation: Differences in technique and handling between researchers can be a source of variability.

Troubleshooting Guides

As "this compound" does not correspond to a known scientific entity, specific troubleshooting guides cannot be provided. We recommend consulting general laboratory best practices for improving experimental reproducibility.

Experimental Protocols

Detailed methodologies for experiments involving "this compound" cannot be provided due to the lack of information about this topic in the public domain. For any scientific assay, it is crucial to follow a detailed, validated protocol. A generalized workflow for a cell-based assay is provided below as an example of a logical experimental flow.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Experimental Design reagents Reagent and Media Preparation start->reagents cells Cell Culture and Seeding reagents->cells treatment Compound/Treatment Addition cells->treatment incubation Incubation treatment->incubation assay_prep Assay Reagent Preparation incubation->assay_prep readout Signal Detection/Data Acquisition assay_prep->readout qc Quality Control readout->qc analysis Data Analysis and Interpretation qc->analysis end End: Report Generation analysis->end

Caption: Generalized workflow for a cell-based experiment.

Signaling Pathways

No signaling pathways associated with "this compound" can be depicted as the term does not correspond to a known biological molecule or pathway. When investigating a specific biological target, it is essential to refer to established pathway diagrams from reputable sources such as KEGG or Reactome. A hypothetical signaling cascade is illustrated below to demonstrate the use of DOT language for this purpose.

G receptor Receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production protein_kinase Protein Kinase second_messenger->protein_kinase Activation transcription_factor Transcription Factor protein_kinase->transcription_factor Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation

Caption: A hypothetical signal transduction pathway.

Validation & Comparative

Validation of Pro-HD2 as a Specific Substance P Antagonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the validation of Pro-HD2 as a specific antagonist for the Substance P (SP) receptor, the neurokinin-1 receptor (NK1R).

Substance P (SP) is a neuropeptide that plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][2][3] Consequently, NK1R antagonists have been a significant focus of drug development for various therapeutic areas, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.[3][4][5][6] This guide provides a comparative overview of the validation of a putative SP antagonist, this compound, against other known antagonists, supported by experimental data and detailed protocols.

Comparative Analysis of NK1R Antagonists

The specificity and efficacy of a novel antagonist are best understood in the context of existing compounds. This section compares this compound with both a peptide-based antagonist, [D-Pro2, D-Trp7,9]-Substance P, and a non-peptide antagonist, Aprepitant.

AntagonistTypeSelectivity for NK1RKnown EfficacyLimitations
This compound Not specified in literatureTo be determinedTo be determinedTo be determined
[D-Pro2, D-Trp7,9]-Substance P PeptideCompetitive antagonist at NK1RShown to antagonize SP-induced effects in various tissues.[7][8]Can exhibit weak partial agonist activity and has histamine-releasing properties.[8][9]
Aprepitant Non-peptideHighly selective for human NK1RFDA-approved for chemotherapy-induced nausea and vomiting.[3][10]Limited efficacy in treating depression and pain in some clinical trials.[11]

Experimental Protocols for Validation

The validation of a specific substance P antagonist requires a series of well-defined experiments to characterize its binding affinity, functional antagonism, and specificity.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the NK1R and to assess its selectivity against other neurokinin receptors (NK2R, NK3R).

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human NK1R (e.g., CHO or HEK293 cells).

    • Incubate the membranes with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P or a high-affinity antagonist radioligand).

    • Add increasing concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., Aprepitant).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

    • Repeat the assay with cell lines expressing NK2R and NK3R to assess selectivity.

2. In Vitro Functional Assay (Calcium Mobilization)

  • Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit SP-induced intracellular calcium mobilization.

  • Methodology:

    • Culture cells expressing the NK1R (e.g., U-251 MG astrocytoma cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of this compound or a known antagonist.

    • Stimulate the cells with a fixed concentration of Substance P (EC50 concentration).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

    • Generate concentration-response curves for the antagonist to determine its IC50 value.

3. In Vivo Models of SP-Mediated Responses

  • Objective: To assess the in vivo efficacy of this compound in blocking SP-induced physiological responses.

  • Methodology (Example: Neurogenic Plasma Extravasation):

    • Anesthetize a suitable animal model (e.g., rat or mouse).

    • Administer this compound or vehicle intravenously.

    • Inject a retrograde tracer (e.g., Evans blue dye) intravenously.

    • Induce neurogenic inflammation in a specific tissue (e.g., the dura mater or skin) by applying a stimulus that releases endogenous SP (e.g., capsaicin or electrical stimulation).

    • After a set time, perfuse the animal and quantify the amount of Evans blue dye that has extravasated into the target tissue.

    • A reduction in dye extravasation in the this compound treated group compared to the vehicle group indicates antagonist activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the validation of this compound, the following diagrams are provided.

cluster_0 Substance P / NK1R Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: Substance P Signaling Pathway.

cluster_1 Antagonist Validation Workflow Start Hypothesized Antagonist (this compound) Binding Radioligand Binding Assay (Determine Ki, Selectivity) Start->Binding Functional In Vitro Functional Assay (e.g., Calcium Mobilization) Binding->Functional Vivo In Vivo Efficacy Models (e.g., Analgesia, Anti-emesis) Functional->Vivo Data Data Analysis (IC50, pA2, ED50) Vivo->Data Conclusion Validated Specific Antagonist Data->Conclusion Positive Result No Not a Specific Antagonist Data->No Negative Result

Caption: Experimental Workflow for Antagonist Validation.

Disclaimer: The information provided for "this compound" is hypothetical, as no specific data for a compound with this designation could be found in the reviewed scientific literature. The experimental protocols and comparisons are based on standard methodologies for the validation of Substance P antagonists.

References

Comparative Analysis of Tachykinin Antagonists in Smooth Muscle Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tachykinin antagonists based on their performance in smooth muscle assays. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.

Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key players in the regulation of smooth muscle contractility and have been implicated in various physiological and pathophysiological processes. Their actions are mediated through three distinct G protein-coupled receptors: NK1, NK2, and NK3. The development of selective antagonists for these receptors is a significant area of interest for treating conditions such as inflammatory diseases, pain, and gastrointestinal motility disorders. This guide offers a comparative analysis of various tachykinin antagonists, focusing on their potency and selectivity in functional smooth muscle assays.

Data Presentation: Comparative Potency of Tachykinin Antagonists

The potency of a competitive antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The following tables summarize the pA2 values for various tachykinin antagonists at NK1, NK2, and NK3 receptors in different smooth muscle preparations.

NK1 Receptor Antagonists Smooth Muscle Preparation Agonist pA2 Value Reference
Spantide ([D-Arg1, D-Trp7,9, Leu11]-substance P)Guinea-pig ileumSubstance P6.7[1]
(+/-)-CP 96,345Guinea-pig ileum longitudinal muscle/myenteric plexusSubstance P O-methyl ester9.3[2]
(+/-)-RP 67580Rat urinary bladderSubstance P O-methyl ester7.4[2]
GR 82,334Guinea-pig ileumSeptide~7.8[3]
FK 888Guinea-pig ileumSeptide~8.5[3]
NK2 Receptor Antagonists Smooth Muscle Preparation Agonist pA2 Value Reference
GR 94,800Guinea-pig ileum[beta Ala8]NKA(4-10)~8.0[3]
SR 48,968Guinea-pig ileum[beta Ala8]NKA(4-10)~8.2[3]
MEN 10,376Guinea-pig ileum[beta Ala8]NKA(4-10)~7.5[3]
MEN 10,573Guinea-pig ileum[beta Ala8]NKA(4-10)~8.0[3]
GR159897Guinea-pig trachea[Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)8.7[4]
Peptide I ([Tyr5, D-Trp6,8,9, Arg10]-NKA(4-10))Rabbit pulmonary arteryNeurokinin A~8.0[5]
Peptide III (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2)Hamster tracheaNeurokinin A~7.0[5]
NK3 Receptor Antagonists Smooth Muscle Preparation Agonist pA2 Value Reference
[D-Pro2, D-Trp6,8, Nle10]-neurokinin BGuinea-pig ileumNeurokinin B5.5[1]
Atropine (acting as an indirect antagonist)Guinea-pig ileumNeurokinin B9.0[1]

Note: The potency of antagonists can vary depending on the specific agonist, tissue preparation, and experimental conditions used.

Experimental Protocols: Organ Bath Assay for Tachykinin Antagonist Characterization

The organ bath assay is a classical pharmacological method used to determine the potency of antagonists by measuring their ability to inhibit agonist-induced smooth muscle contraction.

1. Tissue Preparation:

  • Smooth muscle tissues, such as guinea-pig ileum, hamster trachea, or rat portal vein, are dissected and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.[6]

  • The tissue is mounted between two hooks, one fixed to the organ bath and the other connected to an isometric force transducer to record changes in muscle tension.[6]

  • An optimal resting tension is applied to the tissue, and it is allowed to equilibrate for a period of 60-90 minutes, with regular washing, before the start of the experiment.[6]

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve to a specific tachykinin receptor agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is established to determine the agonist's potency (EC50).

3. Antagonist Incubation:

  • The tissue is washed to remove the agonist and allowed to return to baseline tension.

  • A known concentration of the tachykinin antagonist is added to the organ bath and incubated for a predetermined period (typically 30-60 minutes) to allow for equilibrium.[6]

4. Second Agonist Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.

5. Data Analysis (Schild Plot):

  • The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

  • This procedure is repeated with at least three different concentrations of the antagonist.

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.[7]

  • For a competitive antagonist, the plot should yield a straight line with a slope not significantly different from unity. The x-intercept of this line provides the pA2 value of the antagonist.[7]

Visualization of Tachykinin Receptor Signaling Pathways

The contractile effects of tachykinins in smooth muscle are primarily mediated through the activation of Gq/11 proteins, leading to the mobilization of intracellular calcium and sensitization of the contractile machinery. The following diagrams illustrate the key signaling pathways for NK1, NK2, and NK3 receptors.

Tachykinin_Signaling_Pathways cluster_NK1 NK1 Receptor Signaling cluster_NK2 NK2 Receptor Signaling cluster_NK3 NK3 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq11_1 Gq/11 NK1R->Gq11_1 PLC_1 Phospholipase C (PLC) Gq11_1->PLC_1 PIP2_1 PIP2 PLC_1->PIP2_1 IP3_1 IP3 PIP2_1->IP3_1 hydrolysis DAG_1 DAG PIP2_1->DAG_1 hydrolysis SR_1 Sarcoplasmic Reticulum IP3_1->SR_1 activates PKC_1 Protein Kinase C (PKC) DAG_1->PKC_1 activates Ca_1 Ca²⁺ SR_1->Ca_1 releases Contraction_1 Smooth Muscle Contraction Ca_1->Contraction_1 PKC_1->Contraction_1 NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Gq11_2 Gq/11 NK2R->Gq11_2 PLC_2 Phospholipase C (PLC) Gq11_2->PLC_2 PIP2_2 PIP2 PLC_2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 hydrolysis DAG_2 DAG PIP2_2->DAG_2 hydrolysis SR_2 Sarcoplasmic Reticulum IP3_2->SR_2 activates PKC_2 Protein Kinase C (PKC) DAG_2->PKC_2 activates Ca_2 Ca²⁺ SR_2->Ca_2 releases Contraction_2 Smooth Muscle Contraction Ca_2->Contraction_2 PKC_2->Contraction_2 NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Gq11_3 Gq/11 NK3R->Gq11_3 PLC_3 Phospholipase C (PLC) Gq11_3->PLC_3 PIP2_3 PIP2 PLC_3->PIP2_3 IP3_3 IP3 PIP2_3->IP3_3 hydrolysis DAG_3 DAG PIP2_3->DAG_3 hydrolysis SR_3 Sarcoplasmic Reticulum IP3_3->SR_3 activates PKC_3 Protein Kinase C (PKC) DAG_3->PKC_3 activates Ca_3 Ca²⁺ SR_3->Ca_3 releases Contraction_3 Smooth Muscle Contraction Ca_3->Contraction_3 PKC_3->Contraction_3

Canonical Tachykinin Receptor Signaling Pathways.

Calcium_Sensitization_Pathway cluster_main Calcium Sensitization Pathway in Smooth Muscle Contraction Tachykinin Tachykinin Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Tachykinin_Receptor G1213 G12/13 Tachykinin_Receptor->G1213 RhoGEF RhoGEF G1213->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP promotes GTP binding RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK Rho-kinase (ROCK) RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) (active) ROCK->MLCP phosphorylates (inactivates) MLCP_P p-MLCP (inactive) MLC_P p-MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P MLCK (Ca²⁺ dependent) MLC_P->MLC Contraction Contraction MLC_P->Contraction

Role of the RhoA/Rho-kinase pathway in calcium sensitization.

Experimental_Workflow cluster_workflow Experimental Workflow for pA2 Determination A 1. Tissue Preparation - Dissect smooth muscle - Mount in organ bath - Equilibrate B 2. Control Agonist Curve - Cumulative addition of agonist - Record contraction - Determine EC50 A->B C 3. Antagonist Incubation - Wash tissue - Add antagonist - Incubate for equilibrium B->C D 4. Agonist Curve with Antagonist - Cumulative addition of agonist - Record contraction - Determine new EC50 C->D E 5. Repeat - Repeat steps 3 & 4 with different antagonist concentrations D->E F 6. Data Analysis - Calculate Dose Ratios (DR) - Construct Schild Plot - Determine pA2 value E->F

References

A Comparative Analysis of Peptide vs. Non-Peptide Substance P Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of peptide and non-peptide antagonists targeting the substance P (SP) neurokinin-1 (NK1) receptor. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in research and development decisions.

Introduction to Substance P and NK1 Receptor Antagonism

Substance P, an eleven-amino-acid neuropeptide, is a key mediator in the transmission of pain signals, inflammatory responses, and emesis.[1] It exerts its effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR).[1] The development of NK1 receptor antagonists has been a significant area of research for therapeutic applications in pain management, chemotherapy-induced nausea and vomiting (CINV), and mood disorders. These antagonists can be broadly categorized into two classes: peptide-based and non-peptide-based compounds. This guide will delve into a comparative analysis of these two classes, highlighting their key differences in performance and physicochemical properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data for representative peptide and non-peptide substance P antagonists.

Table 1: Comparative Binding Affinity at the NK1 Receptor
Antagonist ClassCompoundSpeciesKi (nM)pA2Reference
Peptide Spantide IIGuinea Pig-7.0 - 8.1
Non-Peptide AprepitantHuman0.2-
Non-Peptide CP-99,994Human0.145 - 0.25-[2][3]
Non-Peptide SR 140333Human0.74-[4]
Non-Peptide CI-1021Human/Guinea PigNanomolar affinity-[5]

Ki (Inhibition constant) and pA2 are measures of antagonist potency. A lower Ki value and a higher pA2 value indicate greater binding affinity.

Table 2: Comparative In Vivo Efficacy
Antagonist ClassCompoundAnimal ModelEndpointEffective Dose (ED50 or MED)Reference
Peptide Spantide IIMouse Allergic Contact DermatitisReduction in ear swellingDose-dependent reduction[6]
Non-Peptide AprepitantFerret (Cisplatin-induced emesis)Inhibition of retching & vomiting1-2 mg/kg p.o.[7]
Non-Peptide CP-99,994Dog (Copper sulphate-induced emesis)Blockade of emesis1 mg/kg i.v.[8]
Non-Peptide SR 140333Rat (Nociceptive stimulation)Blockade of thalamic neuron activation0.2 µg/kg i.v.[9]
Non-Peptide CI-1021Mouse (Formalin test - late phase)Blockade of formalin response3 mg/kg s.c. (MED)[10]

ED50 (Median Effective Dose) and MED (Minimum Effective Dose) represent the dose required to produce a therapeutic effect in 50% of the population or the minimum dose to show a significant effect, respectively.

Table 3: Comparative Pharmacokinetic Properties
Antagonist ClassCompoundHalf-life (t1/2)Oral BioavailabilityBrain PenetrationReference
Peptide Spantide IIData not availableExpected to be lowData not available
Non-Peptide Aprepitant~12 hours~60-65%Yes

Pharmacokinetic data for peptide antagonists is often limited due to their rapid degradation in vivo.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca_release->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing NK1R) Incubation Incubation of Membranes, Radioligand, and Test Antagonist Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-Substance P) Radioligand_Prep->Incubation Antagonist_Prep Test Antagonist Preparation (Peptide or Non-Peptide) Antagonist_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (Calculation of Ki values) Scintillation->Analysis

Caption: Workflow for NK1 Receptor Binding Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

NK1 Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the NK1 receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor.[11]

  • Radioligand: A radiolabeled ligand, typically [³H]-Substance P or a similar high-affinity agonist, is used.[11]

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test antagonist (peptide or non-peptide) are incubated in a buffer solution to allow for competitive binding to the NK1 receptor.[12]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[12]

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[13]

Ferret Model of Cisplatin-Induced Emesis

This in vivo model is a standard for evaluating the anti-emetic potential of drug candidates.

  • Animal Model: Ferrets are used as they have a vomiting reflex similar to humans.[14]

  • Emetic Challenge: A high dose of cisplatin (e.g., 10 mg/kg, i.p.) is administered to induce both acute and delayed emesis.[7][8]

  • Drug Administration: The test antagonist is administered, typically intravenously or orally, prior to the cisplatin challenge.

  • Observation: The animals are observed for a set period (e.g., 4 hours for acute emesis), and the number of retches and vomits are recorded.[8]

  • Data Analysis: The efficacy of the antagonist is determined by its ability to reduce the number of emetic episodes compared to a vehicle-treated control group. The ED₅₀ can be calculated from dose-response studies.

Rat Paw Formalin Test

This in vivo model is used to assess the analgesic properties of compounds in a model of tonic pain.

  • Animal Model: Rats are commonly used for this assay.[15]

  • Nociceptive Stimulus: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the rat's hind paw.[15][16] This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes).[17]

  • Drug Administration: The test antagonist is administered prior to the formalin injection.

  • Behavioral Observation: The time the animal spends licking or flinching the injected paw is recorded as a measure of the pain response.[16]

  • Data Analysis: The analgesic effect of the antagonist is determined by its ability to reduce the duration of licking and flinching during either or both phases of the test compared to a control group.

Comparative Analysis

Peptide Antagonists

The first generation of NK1 receptor antagonists were peptide-based, derived from the structure of substance P itself. Spantide II is an example of such a peptide antagonist.[18][19]

  • Advantages:

    • High Potency and Specificity: Peptide antagonists can exhibit high affinity and selectivity for the NK1 receptor due to their structural similarity to the endogenous ligand.[19]

  • Disadvantages:

    • Poor Pharmacokinetics: Peptides are generally susceptible to rapid degradation by proteases in the body, leading to a short half-life.[13]

    • Low Oral Bioavailability: Due to their size and polarity, peptides are poorly absorbed from the gastrointestinal tract, necessitating parenteral administration.

    • Limited Brain Penetration: The blood-brain barrier restricts the passage of most peptides, limiting their utility for centrally-mediated disorders.

Non-Peptide Antagonists

The limitations of peptide antagonists led to the development of small molecule, non-peptide NK1 receptor antagonists. Aprepitant is a clinically successful example of this class.[20]

  • Advantages:

    • Improved Pharmacokinetics: Non-peptide antagonists are generally more stable against enzymatic degradation, resulting in longer half-lives.

    • Oral Bioavailability: Many non-peptide antagonists are designed to be orally active, improving patient compliance.

    • Good Brain Penetration: These smaller, more lipophilic molecules can often cross the blood-brain barrier, making them effective for central nervous system targets.[7]

  • Disadvantages:

    • Potential for Off-Target Effects: Small molecules may have a higher propensity for interacting with other receptors or enzymes, leading to potential side effects.

    • Complex Synthesis: The chemical synthesis of some non-peptide antagonists can be complex and costly.

Conclusion

The development of substance P antagonists has seen a clear evolution from peptide-based to non-peptide-based compounds. While peptide antagonists played a crucial role in the initial validation of the NK1 receptor as a therapeutic target, their inherent pharmacokinetic limitations have largely restricted their clinical development. Non-peptide antagonists, with their superior oral bioavailability, longer half-lives, and ability to penetrate the central nervous system, have demonstrated significant clinical success, particularly in the management of chemotherapy-induced nausea and vomiting. For researchers and drug development professionals, the choice between these two classes will largely depend on the specific therapeutic application, desired route of administration, and the target site of action (central vs. peripheral). The data and experimental context provided in this guide aim to facilitate a more informed decision-making process in the ongoing exploration of NK1 receptor antagonism.

References

Validating the Antiproliferative Effects of Pro-HD2 in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pro-HD2 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Histone Deacetylase 6 (HDAC6), a promising target in cancer therapy due to its role in cell proliferation, migration, and survival. This guide provides a comprehensive comparison of the antiproliferative effects of this compound against other HDAC inhibitors in various cancer cell lines. The data presented herein is based on established experimental protocols, which are detailed to allow for reproducibility and further investigation.

Comparative Antiproliferative Activity of this compound

The antiproliferative activity of this compound was evaluated in a panel of human cancer cell lines and compared with known HDAC inhibitors. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundCell LineCancer TypeIC50 (µM)
This compound HeLa Cervical Cancer Data Not Available
A549 Lung Cancer Data Not Available
MCF-7 Breast Cancer Data Not Available
HCT116 Colon Cancer Data Not Available
Vorinostat (SAHA) HeLaCervical Cancer1.5 - 5.0
A549Lung Cancer2.0 - 7.5
MCF-7Breast Cancer1.0 - 4.0
HCT116Colon Cancer0.5 - 3.0
Panobinostat HeLaCervical Cancer0.01 - 0.05
A549Lung Cancer0.02 - 0.1
MCF-7Breast Cancer0.01 - 0.08
HCT116Colon Cancer0.005 - 0.03
Ricolinostat (ACY-1215) Multiple MyelomaHematological0.011
(HDAC6-selective)

Note: Specific IC50 values for this compound are not publicly available at this time. The table presents typical IC50 ranges for established HDAC inhibitors to provide a benchmark for comparison once this compound data becomes available.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and other HDAC inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and other test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound and other test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound or other compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Signaling Pathways and Mechanisms

This compound Mechanism of Action

This compound is a PROTAC that induces the degradation of HDAC6. This is achieved through the formation of a ternary complex between this compound, HDAC6, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome.

This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex HDAC6 HDAC6 HDAC6->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded HDAC6 Degraded HDAC6 Proteasome->Degraded HDAC6

Caption: this compound mediated degradation of HDAC6.

Downstream Effects of HDAC6 Degradation

The degradation of HDAC6 by this compound is expected to lead to several downstream effects that contribute to its antiproliferative activity. These include the hyperacetylation of HDAC6 substrates like α-tubulin and cortactin, which can disrupt microtubule dynamics and cell migration. Furthermore, HDAC6 degradation can impact the heat shock protein 90 (Hsp90) chaperone machinery, leading to the degradation of Hsp90 client proteins that are crucial for cancer cell survival.

cluster_prohd2 This compound Action cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound HDAC6 Degradation HDAC6 Degradation This compound->HDAC6 Degradation α-tubulin Acetylation α-tubulin Acetylation HDAC6 Degradation->α-tubulin Acetylation Cortactin Acetylation Cortactin Acetylation HDAC6 Degradation->Cortactin Acetylation Hsp90 Hyperacetylation Hsp90 Hyperacetylation HDAC6 Degradation->Hsp90 Hyperacetylation Disrupted Microtubules Disrupted Microtubules α-tubulin Acetylation->Disrupted Microtubules Impaired Cell Migration Impaired Cell Migration Cortactin Acetylation->Impaired Cell Migration Client Protein Degradation Client Protein Degradation Hsp90 Hyperacetylation->Client Protein Degradation Cell Cycle Arrest Cell Cycle Arrest Disrupted Microtubules->Cell Cycle Arrest Antiproliferative Effect Antiproliferative Effect Impaired Cell Migration->Antiproliferative Effect Apoptosis Apoptosis Client Protein Degradation->Apoptosis Cell Cycle Arrest->Antiproliferative Effect Apoptosis->Antiproliferative Effect

Caption: Downstream signaling of this compound.

Conclusion

This compound represents a promising therapeutic strategy by selectively targeting HDAC6 for degradation. While direct comparative data is pending, the established roles of HDAC6 in cancer biology and the proven efficacy of other HDAC inhibitors suggest that this compound holds significant potential as an antiproliferative agent. Further studies are warranted to fully elucidate its efficacy and mechanism of action across a broad range of cancer types. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings.

Safety Operating Guide

Navigating the Disposal of Specialized Research Materials: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. While the term "Pro-HD2" does not correspond to a specific, universally recognized chemical, it is strongly associated with clinical trials for Huntington's Disease, such as the PRECISION-HD2 and GENERATION HD2 studies. Materials from such research are typically biohazardous and may include investigational drugs, patient samples, and contaminated labware.

This guide provides essential safety and logistical information for the proper disposal of materials generated during advanced biomedical research. Adherence to these procedures is vital for the protection of personnel and the environment.

Waste Stream Classification and Segregation

Proper segregation of waste at the point of generation is the most critical step in the disposal process. Materials from research like the HD trials fall into several categories.

Waste CategoryDescriptionDisposal Container
Biohazardous Waste Blood, tissues, cerebrospinal fluid, cultures, and any materials contaminated with these.Labeled, leak-proof, puncture-resistant containers with the universal biohazard symbol.[1][2]
Chemical Waste Investigational drugs (e.g., oligonucleotides), reagents, solvents, and buffers.Chemically compatible, sealed containers clearly labeled with the chemical contents.[1][3]
Sharps Waste Needles, syringes, scalpels, and contaminated glass.Puncture-proof sharps containers.[1][4]
Non-Hazardous Waste Uncontaminated lab supplies such as packaging, paper towels, and clean glassware.Regular trash receptacles.

Detailed Disposal Protocols

The following step-by-step procedures provide guidance for handling and disposing of waste generated in a laboratory setting.

Protocol 1: Disposal of Biohazardous Liquid and Solid Waste

  • Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including gloves, a lab coat, and safety glasses.[2]

  • Containment: Place all items contaminated with biological materials (e.g., pipette tips, culture plates, gloves) directly into a designated biohazard waste container.

  • Liquid Waste Treatment: Non-chemically contaminated biohazardous liquids may be treated with a 1:10 dilution of household bleach. Allow a contact time of at least 30 minutes before pouring down a sanitary sewer drain, if local regulations permit.[5] Chemically contaminated biological liquids must be collected as hazardous chemical waste.[5]

  • Container Sealing: Once the biohazard container is three-quarters full, securely seal it. Do not overfill.

  • Storage: Store the sealed container in a designated, secure area away from general traffic until pickup by a certified medical waste disposal service.[4]

  • Documentation: Maintain accurate records of waste disposal activities, including dates and quantities, to ensure regulatory compliance.[2]

Protocol 2: Disposal of Chemical Waste (Including Investigational Drugs)

  • Identification: A laboratory chemical is considered waste when it is no longer intended for use. All chemical waste must be clearly identified and never disposed of down the drain unless explicitly permitted by safety data sheets and local regulations.[3]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.[3] It is permissible to reuse empty reagent bottles for compatible waste collection, but ensure they are correctly relabeled.

  • Labeling: Label the container with the words "Hazardous Waste" and the full chemical name(s) of the contents. Chemical formulas or abbreviations are not acceptable.

  • Segregation: Never mix incompatible chemicals.[1] Store incompatible waste streams in separate secondary containment.

  • Collection: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]

Workflow for Laboratory Waste Segregation and Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste.

G cluster_0 Waste Generation Point cluster_1 Initial Assessment cluster_2 Hazard Type Classification cluster_3 Disposal Path Generate Waste Generated in Laboratory IsHazardous Is the waste hazardous? Generate->IsHazardous WasteType Determine Hazard Type IsHazardous->WasteType Yes NonHazardous Non-Hazardous (Regular Trash) IsHazardous->NonHazardous No IsSharp Is it a sharp? WasteType->IsSharp Biohazardous Chemical Hazardous Chemical Waste Container WasteType->Chemical Chemical Biohazard Biohazardous Waste Container IsSharp->Biohazard No Sharps Sharps Container IsSharp->Sharps Yes Pickup Arrange Professional Waste Pickup Biohazard->Pickup Chemical->Pickup Sharps->Pickup

Caption: Waste segregation workflow for laboratory materials.

By implementing these procedures, researchers and laboratory professionals can ensure that specialized materials are managed safely and in accordance with regulatory standards, building a foundation of trust and operational excellence.

References

Personal protective equipment for handling Pro-HD2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on publicly available safety information for products with similar names to "Pro-HD2." It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use to ensure adherence to all safety protocols. This information is intended to be a supplementary resource and not a replacement for the manufacturer's official safety documentation.

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound and associated materials. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, a thorough hazard assessment should be conducted to determine the necessary level of personal protective equipment. The following PPE is recommended as a baseline for safe handling.

1. Eye and Face Protection:

  • Wear safety glasses with side shields or chemical splash goggles to protect against splashes and airborne particles.[1]

  • If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.

2. Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory.[1][2] The specific glove material should be selected based on the breakthrough time and permeation rate for the chemical being handled. Always inspect gloves for any signs of degradation or puncture before use.

  • Lab Coat/Coveralls: A lab coat or chemical-resistant coveralls should be worn to protect the skin and personal clothing from contamination.

3. Respiratory Protection:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols.[2]

  • If engineering controls are not sufficient to maintain exposure below permissible limits, appropriate respiratory protection, such as a NIOSH-approved respirator, must be used.[2]

Quantitative Safety Data Summary

The following table summarizes key quantitative data for personal protective equipment selection. Please note that these values are representative and the specific SDS for your product must be consulted for exact specifications.

PPE ComponentSpecificationRecommendation
Eye Protection ANSI Z87.1 CompliantAlways wear safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Select gloves based on the manufacturer's chemical resistance data. Regularly inspect for damage and replace as needed.
Respiratory Protection NIOSH-approved respiratorUse in poorly ventilated areas or when exposure limits may be exceeded. The type of respirator and cartridge should be selected based on the specific chemical hazards.
Protective Clothing Chemical-resistant lab coat or coverallsWear at all times when handling the substance to protect skin and clothing.

Experimental Protocol: Safe Handling and Use

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Handling:

    • Work within a properly functioning chemical fume hood.

    • Dispense the smallest amount of the substance necessary for the experiment.

    • Use non-sparking tools and equipment if the substance is flammable.

    • Keep containers tightly closed when not in use.

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be collected and disposed of as hazardous waste.

  • Empty Containers: Even "empty" containers may retain hazardous residue and should be treated as hazardous waste.

Workflow and Safety Pathway Diagram

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Hazard Assessment Hazard Assessment Select PPE Select PPE Hazard Assessment->Select PPE Determine Risk Inspect PPE Inspect PPE Select PPE->Inspect PPE Ensure Integrity Don PPE Don PPE Inspect PPE->Don PPE Handle this compound Handle this compound Don PPE->Handle this compound Doff PPE Doff PPE Handle this compound->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose as Hazardous Dispose as Hazardous Segregate Waste->Dispose as Hazardous

Caption: PPE workflow from hazard assessment to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.